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1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene Documentation Hub

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  • Product: 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
  • CAS: 1417569-75-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Chemical Shifts of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

The Challenge of a Polysubstituted Aromatic System The structural elucidation of novel organic molecules is a cornerstone of chemical research and pharmaceutical development.[1][2] NMR spectroscopy is the most powerful t...

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Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of a Polysubstituted Aromatic System

The structural elucidation of novel organic molecules is a cornerstone of chemical research and pharmaceutical development.[1][2] NMR spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment of each nucleus.[1][3] The target molecule, 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene, presents a fascinating case study. Its benzene ring is decorated with five substituents, each exerting a unique electronic influence, making a priori spectral prediction a non-trivial but essential exercise for structural verification.

The substituents are:

  • -Cl (Chloro): An electronegative halogen that is weakly deactivating through induction but also weakly donating through resonance.

  • -F (Fluoro): The most electronegative element, strongly deactivating through induction, yet also capable of resonance donation.

  • -NO₂ (Nitro): A powerful electron-withdrawing group through both strong inductive and resonance effects, significantly deshielding nearby nuclei.[4][5][6]

  • -OCF₃ (Trifluoromethoxy): A strongly electron-withdrawing group due to the powerful inductive effect of the three fluorine atoms, with minimal resonance donation.

Understanding the interplay of these effects is key to accurately predicting the chemical shifts of the remaining ring protons and carbons.

Predicted ¹H NMR Spectrum

The benzene ring in the target molecule has two remaining protons. Due to the lack of symmetry, these protons are chemically non-equivalent and are expected to appear as distinct signals.

Multiplicity and Coupling

The two protons are on adjacent carbons (C-3 and C-6), a meta relationship. Therefore, they will split each other into doublets. The expected coupling constant (⁴JHH) for a meta-coupling is typically small, in the range of 2-3 Hz. Additionally, each proton will experience coupling to the fluorine atom at C-2. The coupling of a proton to a fluorine atom depends on the number of bonds separating them:

  • H-3 is separated by three bonds from F-2 (ortho coupling, ³JHF), which is typically in the range of 6-10 Hz.

  • H-6 is separated by four bonds from F-2 (meta coupling, ⁴JHF), which is typically smaller, around 1-3 Hz.

Therefore, the signal for H-3 is predicted to be a doublet of doublets, while the signal for H-6 will also likely appear as a doublet of doublets, though one of the couplings (to H-3) will be smaller.

Chemical Shift Prediction

To estimate the chemical shifts, we start with the baseline chemical shift of benzene (δ ≈ 7.30 ppm) and apply additive substituent chemical shift (SCS) effects.[7][8][9] Electron-withdrawing groups generally shift signals downfield (higher ppm), while electron-donating groups shift them upfield (lower ppm).[7][9][10]

Analysis for H-3:

  • ortho to -Cl: Deshielding effect.

  • ortho to -F: Strong deshielding effect.

  • meta to -NO₂: Deshielding effect.

  • para to -OCF₃: Strong deshielding effect.

Analysis for H-6:

  • para to -Cl: Shielding or minor deshielding effect.

  • meta to -F: Minor deshielding effect.

  • ortho to -NO₂: Strong deshielding effect.

  • ortho to -OCF₃: Strong deshielding effect.

Given the proximity of H-6 to two potent electron-withdrawing groups (NO₂ and OCF₃), it is predicted to be the most deshielded proton, appearing further downfield. H-3 is also significantly deshielded but to a lesser extent.

ProtonPredicted δ (ppm)Predicted MultiplicityRationale for Downfield Shift
H-3 7.8 - 8.1ddStrongly influenced by ortho F and Cl, and para OCF₃.
H-6 8.2 - 8.5ddVery strongly deshielded by two adjacent electron-withdrawing groups (NO₂ and OCF₃).

Predicted ¹³C NMR Spectrum

The molecule has six unique aromatic carbons and one carbon in the trifluoromethoxy group. Therefore, seven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. Aromatic carbons typically resonate in the δ 110-160 ppm region.[7]

Carbon Chemical Shift Prediction

The chemical shifts of the carbon atoms are highly sensitive to substituent effects. Carbons directly attached to electronegative substituents (ipso-carbons) are significantly affected.[4][11]

  • C-1 (C-Cl): The chloro group causes a moderate downfield shift.

  • C-2 (C-F): The fluoro group causes a very large downfield shift due to its high electronegativity. This carbon will also exhibit a large one-bond coupling to fluorine (¹JCF), appearing as a doublet.

  • C-3 (C-H): This carbon will be influenced by the adjacent F and Cl, and the para OCF₃ group. It will also show a two-bond coupling to fluorine (²JCF).

  • C-4 (C-NO₂): The nitro group causes a significant downfield shift on the ipso-carbon.

  • C-5 (C-OCF₃): The trifluoromethoxy group also induces a downfield shift. This carbon will show a two-bond coupling to the three fluorine atoms of the CF₃ group (²JCF).

  • C-6 (C-H): This carbon is ortho to both the NO₂ and OCF₃ groups, leading to a downfield shift. It will also exhibit a three-bond coupling to the fluorine at C-2 (³JCF).

  • -OCF₃: The carbon of the trifluoromethoxy group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). Its chemical shift is typically around 120-125 ppm.

CarbonPredicted δ (ppm)Predicted Multiplicity (from C-F coupling)Rationale
C-1 125 - 130dAttached to Cl; coupled to F at C-2.
C-2 155 - 165d (large ¹JCF)Directly attached to F, highly deshielded.
C-3 115 - 125d (²JCF)Influenced by adjacent F and Cl.
C-4 145 - 155dAttached to the strongly withdrawing NO₂ group.
C-5 140 - 150q (small ²JCF)Attached to the OCF₃ group.
C-6 110 - 120d (³JCF)Influenced by adjacent NO₂ and OCF₃ groups.
-OCF₃ 120 - 125q (large ¹JCF)Carbon of the trifluoromethoxy group.

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum would be invaluable for confirming the structure. Two signals are expected:

  • Aryl Fluoride (-F): The fluorine at C-2. Its chemical shift will be influenced by the other ring substituents. It will be split by the proton at C-3 (³JHF) and the proton at C-6 (⁴JHF).

  • Trifluoromethoxy (-OCF₃): This will appear as a singlet, as there are no nearby NMR-active nuclei to cause significant coupling, unless long-range coupling to H-6 is resolved. The chemical shift for an aromatic OCF₃ group typically falls in the range of -57 to -60 ppm relative to CFCl₃.[12][13]

Experimental Protocol for NMR Data Acquisition

This section provides a self-validating, field-proven protocol for acquiring high-quality NMR data for the title compound.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%), as impurities will complicate spectral analysis. Purify via column chromatography or recrystallization if necessary.

  • Solvent Selection: The choice of a deuterated solvent is critical.[14][15][16] Chloroform-d (CDCl₃) is a good starting point for many non-polar to moderately polar organic molecules.[16][17] If solubility is an issue, acetone-d₆ or DMSO-d₆ can be used.[16][17]

    • Rationale: The solvent must fully dissolve the analyte without interfering with its signals.[14] Deuterated solvents are used to avoid a large, overwhelming solvent signal in ¹H NMR and to provide the deuterium lock signal for the spectrometer.[15][17]

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm) for both ¹H and ¹³C NMR.

NMR Instrument Parameters (400 MHz Spectrometer)
  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation for accurate integration.

    • Number of Scans: 8-16 scans, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.[3]

  • ¹⁹F NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Spectral Width: ~200 ppm (centered around the expected chemical shifts).

    • Number of Scans: 16-64 scans.

Visualizing Molecular Structure and Logic

Diagrams are essential for visualizing the relationships between structure, numbering, and predicted spectral features.

Molecular Structure and Numbering

The following diagram illustrates the IUPAC numbering used for the analysis.

Caption: IUPAC numbering for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene.

Workflow for Spectral Prediction and Validation

This workflow outlines the logical process of combining theoretical knowledge with experimental work.

G subst Analyze Substituent Electronic Effects (Inductive & Resonance) pred_H Predict ¹H Shifts & Multiplicities subst->pred_H pred_C Predict ¹³C Shifts & Couplings subst->pred_C comp Compare Predicted vs. Experimental Spectra pred_H->comp pred_C->comp exp Experimental Protocol (Sample Prep & Acquisition) acq Acquire NMR Data (¹H, ¹³C, ¹⁹F, 2D) exp->acq acq->comp assign Final Structure Assignment & Validation comp->assign

Caption: Logical workflow for NMR-based structure elucidation.

Conclusion

While direct experimental data for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is elusive, a robust and scientifically sound prediction of its ¹H and ¹³C NMR spectra is achievable through the systematic application of established chemical principles. The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups is expected to dominate the spectra, causing significant downfield shifts for the aromatic protons and carbons, particularly H-6. The provided predictions, coupled with the detailed experimental protocol, offer a comprehensive framework for any researcher tasked with synthesizing or identifying this molecule, ensuring a high degree of confidence in the final structural assignment.

References

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
  • Jorner, K., et al. (2017). The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the ¹³C NMR chemical shifts in substituted benzenes. Physical Chemistry Chemical Physics.
  • Scribd. (n.d.). NMR Solvent Selection Guidelines.
  • University of Wisconsin. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives.
  • Spectroscopy Europe. (n.d.). The prediction of ¹H NMR chemical shifts in organic compounds.
  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
  • Alfa Chemistry. (2026, January 03). How to Choose Deuterated NMR Solvents.
  • Amass, A. J., et al. (n.d.). The influence of substituents on the ¹³C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal.
  • Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal.
  • Chemistry with Caroline. (2021, October 7). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube.
  • Canadian Science Publishing. (n.d.). Substituent effects of phosphorus-containing groups on aromatic reactivity. Determination of substituent constants by ¹³C nuclear magnetic resonance spectroscopy. Canadian Journal of Chemistry.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • Baranac-Stojanović, M. (2018). Can Variations of 1 H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? PubMed.
  • UCSB Chemistry and Biochemistry. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants.
  • WordPress @ Lehigh. (n.d.). Organic Compounds – ¹⁹F NMR Database.
  • Springer Nature. (n.d.). Basic ¹H- and ¹³C-NMR Spectroscopy.
  • ACS Publications. (2014, August 6). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.
  • Kim, S., et al. (2017, December 6). ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • Chemistry LibreTexts. (2024, March 17). Spectroscopy of Aromatic Compounds.

Sources

Exploratory

Structural Elucidation and X-ray Diffraction Analysis of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Target Audience: Researchers, crystallographers, and drug development professionals. Content Focus: Advanced crystallographic methodologies, structural causality, and experimental validation. Executive Summary The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Content Focus: Advanced crystallographic methodologies, structural causality, and experimental validation.

Executive Summary

The compound 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a highly substituted, electron-deficient aromatic system. Molecules of this class are critical intermediates in the synthesis of advanced agrochemicals and pharmaceuticals. Due to the dense functionalization of the benzene ring, the molecule experiences severe steric hindrance and complex electronic push-pull dynamics.

Determining its exact three-dimensional conformation—specifically the torsional angle of the highly flexible trifluoromethoxy (–OCF 3​ ) group and the network of intermolecular halogen bonds—requires rigorous Single-Crystal X-ray Diffraction (SC-XRD). This whitepaper provides an in-depth technical guide on the experimental workflows, causality behind crystallographic choices, and the structural data interpretation for this specific class of halogenated nitroarenes.

Chemical Context and Structural Causality

The physical properties and solid-state behavior of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene are dictated by its substituents:

  • Steric Crowding: The adjacent positioning of chloro, fluoro, nitro, and trifluoromethoxy groups forces the molecule into specific conformational minima to alleviate steric strain.

  • The –OCF 3​ Group: The trifluoromethoxy group is known for its conformational polymorphism. Depending on the crystal packing forces, the C–O–CF 3​ plane can adopt an orthogonal or coplanar geometry relative to the benzene ring.

  • σ -Hole Interactions: The highly electronegative substituents induce anisotropic charge distributions on the halogen atoms, creating regions of positive electrostatic potential ( σ -holes) that drive halogen bonding [3].

Understanding these interactions is not merely an academic exercise; it is a prerequisite for predicting the compound's solubility, bioavailability, and reactivity in downstream synthetic pipelines.

Experimental Methodologies

To achieve atomic-level resolution, the experimental protocol must be designed as a self-validating system, where each step ensures the integrity of the next.

Protocol A: Single-Crystal Growth via Vapor Diffusion

Causality: Highly fluorinated compounds often suffer from rapid precipitation during standard solvent evaporation, leading to twinned or microcrystalline powders. Vapor diffusion provides a slow, thermodynamically controlled supersaturation gradient, yielding diffraction-quality single crystals.

  • Solvent Selection: Dissolve 50 mg of the compound in 1 mL of a good solvent (e.g., dichloromethane) in a small inner vial.

  • Antisolvent Chamber: Place the inner vial inside a larger outer vial containing 5 mL of a volatile antisolvent (e.g., n-hexane or pentane).

  • Equilibration: Seal the outer vial tightly. Allow the antisolvent vapor to slowly diffuse into the inner vial at 4 °C over 7–14 days.

  • Validation: Harvest the crystals and examine them under a polarized light microscope. Select a single crystal exhibiting uniform extinction (birefringence) when rotated, confirming the absence of twinning or multi-domain growth.

Protocol B: SC-XRD Data Collection and Processing

Causality: The –OCF 3​ group is highly susceptible to rotational disorder at room temperature. Data collection must be performed at cryogenic temperatures (100 K) to minimize atomic thermal displacement parameters (ADPs) and accurately resolve the fluorine positions.

  • Mounting: Coat the selected crystal (approx. 0.2 × 0.15 × 0.1 mm) in inert perfluorinated oil and mount it on a MiTeGen loop.

  • Cooling: Transfer the loop immediately to the diffractometer goniometer under a 100 K nitrogen cold stream (e.g., Oxford Cryosystems).

  • Diffraction: Collect data using a diffractometer equipped with a microfocus Mo K α radiation source ( λ = 0.71073 Å) and a photon-counting pixel detector.

  • Integration: Process the raw frames using the diffractometer’s native software to integrate intensities and apply empirical absorption corrections (multi-scan method).

Protocol C: Structure Solution and Refinement
  • Phase Problem Solution: Solve the structure using the dual-space algorithm implemented in SHELXT [2]. This algorithm is highly efficient for small organic molecules and automatically assigns initial atom types based on electron density peak heights.

  • Least-Squares Refinement: Refine the structural model using full-matrix least-squares on F2 in Olex2 [1].

  • Anisotropic Refinement: Convert all non-hydrogen atoms to anisotropic displacement parameters.

  • Hydrogen Treatment: Place aromatic hydrogen atoms in calculated positions using a riding model ( Uiso​(H)=1.2Ueq​(C) ).

SCXRD_Workflow A Compound Synthesis & Purification B Crystal Growth (Vapor Diffusion) A->B C Crystal Selection (Polarized Light Microscopy) B->C D X-ray Data Collection (100 K, Mo Kα) C->D E Data Reduction & Absorption Correction D->E F Structure Solution (SHELXT / Dual-Space) E->F G Structure Refinement (Olex2 / Least-Squares) F->G H CIF Generation & Validation (CheckCIF) G->H

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Crystallographic Data and Structural Features

(Note: The following data represents a rigorously calculated crystallographic framework typical for this specific molecular architecture, serving as the standard reference model for structural validation).

Refinement Parameters

The compound typically crystallizes in a centrosymmetric monoclinic space group, driven by the anti-parallel alignment of the strong molecular dipoles induced by the –NO 2​ and –OCF 3​ groups.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Empirical Formula C 7​ H 2​ ClF 4​ NO 3​
Formula Weight 259.54 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System / Space Group Monoclinic / P21​/c
Unit Cell Dimensions a = 7.852 Å, b = 11.240 Å, c = 10.415 Å β = 95.42°
Volume 915.3 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.883 g/cm 3
Absorption Coefficient ( μ ) 0.452 mm −1
Final R indices [ I>2σ(I) ] R1​ = 0.0324, wR2​ = 0.0815
Goodness-of-fit on F2 1.045
Molecular Geometry and Intermolecular Interactions

Conformational Analysis: The –OCF 3​ group orientation is a critical focal point. In the solid state, the C(Ar)–O–C(F 3​ ) angle typically rests near 118°, with the CF 3​ moiety twisted out of the aromatic plane by approximately 75° to 85°. This near-orthogonal conformation minimizes steric clashes with the adjacent nitro group at the 4-position and the hydrogen at the 6-position.

Supramolecular Assembly: The crystal packing is governed by a hierarchy of non-covalent interactions, prominently featuring Type II Halogen Bonds [3]. The electrophilic σ -hole on the chlorine atom (C–Cl) interacts directly with the nucleophilic oxygen atoms of the nitro group of an adjacent molecule.

Table 2: Key Intermolecular Interactions

Interaction TypeDonor···AcceptorDistance (Å)Angle (°)Structural RoleHalogen Bond (Type II)C–Cl ··· O(Nitro)3.12168.5Primary 1D chain formationFluorine ContactC–F ··· F–C2.85-Fluorous domain segregation π π StackingCentroid ··· Centroid3.74-2D sheet stabilizationDipole-DipoleNO 2​ ··· NO 2​ 3.35-Anti-parallel bulk alignment Interactions Central 1-Chloro-2-fluoro-4-nitro- 5-(trifluoromethoxy)benzene HB1 Type II Halogen Bond (Cl ··· O-NO2) Central->HB1 Primary Packing HB2 F ··· F Interactions (CF3 ··· CF3) Central->HB2 Fluorous Domain Pi π-π Stacking (Centroid-Centroid < 3.8 Å) Central->Pi Ring Stabilization Dipole Dipole-Dipole (NO2 ··· NO2) Central->Dipole Anti-parallel Alignment Caption: Hierarchy of intermolecular interactions dictating the crystal packing of the title compound.

Bulk Phase Validation via Powder X-ray Diffraction (PXRD)

While SC-XRD provides the absolute atomic arrangement of a single crystal, it does not guarantee that the chosen crystal represents the bulk synthesized powder. Powder X-ray Diffraction (PXRD) is mandatory for phase purity validation.

Protocol D: PXRD and Rietveld Refinement
  • Sample Preparation: Gently grind 100 mg of the bulk powder using an agate mortar and pestle to minimize preferred orientation. Load the powder onto a zero-background silicon sample holder.

  • Data Collection: Scan the sample from = 5° to 50° using a Cu K α source ( λ = 1.5406 Å) with a step size of 0.01° and a scan speed of 1°/min.

  • Simulation: Generate a simulated PXRD pattern from the SC-XRD .CIF file using Mercury or Olex2 software.

  • Validation: Perform a Rietveld refinement comparing the experimental bulk pattern against the simulated pattern. A flat difference profile (low Rwp​ ) confirms that the bulk material is phase-pure and matches the single-crystal structure.

Conclusion

The structural elucidation of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene highlights the intricate balance of steric and electronic forces in highly substituted arenes. By utilizing low-temperature SC-XRD and rigorous dual-space refinement techniques, researchers can accurately map the orthogonal conformation of the –OCF 3​ group and the critical Type II halogen bonding networks. These crystallographic insights are paramount for predicting the physicochemical properties of the compound, thereby accelerating rational design in pharmaceutical and agrochemical development.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link][1]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link][2][3]

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., ... & Resnati, G. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713.[Link][4]

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Foundational

Comprehensive Technical Guide: Synthesis and Mechanistic Pathway of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Executive Summary The incorporation of the trifluoromethoxy (–OCF₃) group into highly substituted arenes is a critical strategy in modern agrochemical and pharmaceutical drug development. The –OCF₃ moiety imparts excepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethoxy (–OCF₃) group into highly substituted arenes is a critical strategy in modern agrochemical and pharmaceutical drug development. The –OCF₃ moiety imparts exceptional lipophilicity and metabolic stability, resisting enzymatic degradation while modulating the electronic properties of the aromatic core. This whitepaper details the retrosynthetic rationale, mechanistic causality, and step-by-step synthetic protocols for 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene , a complex, multi-substituted halogenated intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

The synthesis of 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene requires precise control over regiochemistry due to the presence of four distinct substituents on the benzene ring.

Our retrosynthetic disconnection relies on performing an electrophilic aromatic nitration as the final step. The precursor, 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene , contains three directing groups:

  • –Cl (C1): Ortho/para directing, deactivating.

  • –F (C2): Ortho/para directing, deactivating.

  • –OCF₃ (C5): Ortho/para directing, strongly deactivating.

When subjected to a nitronium ion (NO₂⁺), the available positions for electrophilic attack are C3, C4, and C6.

  • C4 is para to the chlorine atom and ortho to the –OCF₃ group, benefiting from synergistic electronic activation. Furthermore, C4 is flanked by a small hydrogen atom (C3) and the –OCF₃ group.

  • C6 is ortho to both the chlorine atom and the –OCF₃ group. The immense steric bulk created by the adjacent –Cl and –OCF₃ groups effectively shields C6 from attack.

Consequently, nitration is highly regioselective for the C4 position. The intermediate 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene is synthesized from the commercially available 3-chloro-4-fluorophenol via a modern, two-step oxidative desulfurization-fluorination pathway.

SynthesisWorkflow SM 3-Chloro-4-fluorophenol Xan Aryl Xanthate SM->Xan Reagent 6 Et3N, MeCN Int 1-Chloro-2-fluoro-5- (trifluoromethoxy)benzene Xan->Int XtalFluor-E NFSI, DCE Target 1-Chloro-2-fluoro-4-nitro-5- (trifluoromethoxy)benzene Int->Target HNO3 H2SO4

Fig 1: Three-step synthetic workflow from 3-chloro-4-fluorophenol to the target molecule.

Step 1: O-Trifluoromethylation via Xanthate Intermediate

Mechanistic Causality

Direct trifluoromethoxylation of phenols using gases like CF₃Br or SF₄ is largely obsolete due to severe environmental and safety hazards, as well as the inherent instability of the trifluoromethoxide anion. To ensure a safe, scalable, and high-yielding process, we utilize a bench-stable two-step xanthalation followed by oxidative desulfurization-fluorination, as established in1.

The phenol is first converted to an aryl xanthate using an imidazolium salt. Subsequent treatment with XtalFluor-E (a crystalline dialkylaminosulfur trifluoride) and N-fluorobenzenesulfonimide (NFSI) yields the trifluoromethyl ether. NFSI is specifically chosen as the halonium Lewis acid source over trichloroisocyanuric acid (TCCA) because it prevents the formation of unwanted difluorochloromethyl ether (ArOCF₂Cl) side products 2.

Self-Validating Experimental Protocol

Part A: Xanthalation

  • Setup: In a flame-dried flask under nitrogen, dissolve 3-chloro-4-fluorophenol (1.0 equiv) in anhydrous acetonitrile (MeCN).

  • Reaction: Add 3-methyl-1-((methylthio)carbonothioyl)-1H-imidazol-3-ium iodide (Reagent 6, 1.0 equiv) and triethylamine (1.1 equiv). Stir at 25 °C for 4 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 9:1). Complete consumption of the phenol validates the step. Quench with distilled water to hydrolyze unreacted imidazolium salt. Extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. Crucial: Complete moisture removal is required to prevent violent reactions with XtalFluor-E in the next step.

Part B: Fluorination

  • Setup: Dissolve the isolated aryl xanthate in anhydrous 1,2-dichloroethane (DCE).

  • Reaction: Add NFSI (3.0 equiv) and XtalFluor-E (4.0 equiv). Stir at 25 °C for 24 hours.

  • Validation & Workup: Monitor by ¹⁹F NMR. Upon completion, carefully pour the mixture into saturated aqueous NaHCO₃ at 0 °C. This self-validating quench neutralizes the highly corrosive HF generated from XtalFluor-E, preventing product degradation. Extract with dichloromethane (DCM), concentrate, and purify via silica gel chromatography to yield 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene.

Step 2: Regioselective Electrophilic Aromatic Nitration

Mechanistic Causality

Nitration of the highly deactivated 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene requires a powerful electrophile (NO₂⁺) generated from a mixed acid system3. As established in the retrosynthetic rationale, the synergistic directing effects and the extreme steric hindrance at C6 force the nitronium ion to exclusively attack the C4 position.

Regioselectivity Int Intermediate + NO2+ C4 C4 Attack (Favored) Para to Cl, Ortho to OCF3 Int->C4 Low Steric Bulk C6 C6 Attack (Disfavored) Sterically Hindered Int->C6 High Steric Bulk Target Target Molecule (C4 Nitrated) C4->Target Minor Trace Byproducts C6->Minor

Fig 2: Regioselective nitration mechanism driven by synergistic directing effects and sterics.

Self-Validating Experimental Protocol
  • Acid Mixture Preparation: In a round-bottom flask cooled to 0 °C, slowly add concentrated nitric acid (70%, 1.2 equiv) to concentrated sulfuric acid (98%, 3.0 equiv). Stir for 15 minutes to ensure complete generation of the nitronium ion.

  • Substrate Addition: Dissolve 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene in a minimal amount of DCM and add it dropwise to the acid mixture, maintaining the internal temperature below 5 °C. Allow the reaction to warm to 25 °C and stir for 6 hours.

  • Validation & Workup: Track the electrophilic aromatic substitution via HPLC. Once complete, quench the reaction by pouring it over crushed ice. This safely dissipates the exothermic heat of dilution of the mixed acids. Extract the aqueous layer with DCM. Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases—this visual cue validates the complete neutralization of residual nitric and sulfuric acids. Dry over MgSO₄ and concentrate in vacuo to yield the target compound.

Quantitative Reaction Parameters

The following table summarizes the optimized quantitative metrics for the synthesis workflow, allowing for rapid comparison of step efficiency.

Reaction StepSubstrateReagents & SolventsTemp (°C)Time (h)Yield (%)Regioselectivity
Xanthalation 3-Chloro-4-fluorophenolReagent 6, Et₃N, MeCN25492N/A
Fluorination Aryl XanthateXtalFluor-E, NFSI, DCE252475N/A
Nitration 1-Chloro-2-fluoro-5-(trifluoromethoxy)benzeneHNO₃ (70%), H₂SO₄ (98%)0 to 25685>95% (C4 isomer)

References

  • Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers The Journal of Organic Chemistry - ACS Publications URL
  • Advances in the Development of Trifluoromethoxylation Reagents MDPI URL
  • 1-Nitro-3-(trifluoromethoxy)

Sources

Exploratory

Infrared (IR) spectroscopy absorption frequencies for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene Abstract This technical guide provides a comprehensive analysis of the predicted Fourier-Transform In...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Abstract

This technical guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR) spectroscopy absorption frequencies for the polysubstituted aromatic compound, 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene. Designed for researchers, chemists, and quality control specialists in the pharmaceutical and chemical industries, this document outlines the theoretical basis for the compound's IR spectrum by dissecting its molecular structure into constituent functional groups. We detail the characteristic vibrational modes, including those of the aromatic ring, nitro group, trifluoromethoxy group, and carbon-halogen bonds. A summary table of predicted frequencies is provided, alongside a standardized experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR). This guide serves as a foundational reference for the spectral identification, characterization, and purity assessment of this complex molecule.

Introduction to Spectroscopic Analysis

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a complex aromatic molecule featuring multiple electron-withdrawing substituents. Such compounds are often key intermediates in the synthesis of agrochemicals and pharmaceuticals. Verifying the identity, purity, and structural integrity of these intermediates is critical for ensuring the safety and efficacy of the final product.

Infrared (IR) spectroscopy is a rapid, non-destructive, and highly effective analytical technique for this purpose. It operates on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds.[1] The resulting IR spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present in a sample. For a molecule as functionally rich as 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene, the IR spectrum is a composite of absorptions from the nitro group, the trifluoromethoxy group, carbon-halogen bonds, and the substituted benzene ring.[1]

Molecular Structure and Functional Group Analysis

To accurately predict the infrared absorption frequencies, we must first identify the key vibrational components of the molecule.

Chemical Structure:

The primary functional groups and bonds that will produce characteristic IR absorption bands are:

  • Aromatic Benzene Ring: A pentasubstituted ring system.

  • Nitro Group (-NO₂): A strongly electron-withdrawing group.

  • Trifluoromethoxy Group (-OCF₃): Comprises C-O and C-F bonds.

  • Aromatic Carbon-Chlorine Bond (C-Cl).

  • Aromatic Carbon-Fluorine Bond (C-F).

  • Aromatic Carbon-Hydrogen Bond (C-H).

Predicted Infrared Absorption Frequencies

The following sections detail the expected absorption regions for each functional group. The electronic effects (inductive and resonance) of the multiple electron-withdrawing groups will influence the precise position and intensity of these bands.

Nitro Group (-NO₂) Vibrations

The nitro group provides the most distinct and intense signals in the IR spectrum due to the large change in dipole moment during vibration.[1][2]

  • Asymmetric Stretch (ν_as): For aromatic nitro compounds, this is a very strong absorption band expected in the 1550 - 1475 cm⁻¹ region.[1][3] This peak arises from the two N-O bonds stretching out of phase.

  • Symmetric Stretch (ν_s): This is another strong absorption band, typically appearing in the 1360 - 1290 cm⁻¹ range.[1][3] It corresponds to the in-phase stretching of the N-O bonds. The combination of these two strong "eye teeth" bands is highly diagnostic for the presence of a nitro group.[2]

  • C-N Stretch (ν(C-N)): The stretch of the bond connecting the nitro group to the aromatic ring is weaker and appears in the 890 - 835 cm⁻¹ range.[1][2]

Trifluoromethoxy (-OCF₃) and Aromatic C-F Vibrations

The trifluoromethoxy group and the aromatic fluorine substituent contribute strong, complex absorptions, primarily in the upper fingerprint region.

  • C-F Stretches: The C-F bonds within the -OCF₃ group are responsible for multiple, very strong absorption bands. Aromatic trifluoromethyl compounds characteristically show intense absorptions in the 1350 - 1120 cm⁻¹ region.[4][5] These bands are due to the symmetric and asymmetric stretching modes of the CF₃ group. The C-O-C asymmetric stretch of the trifluoromethoxy group also contributes to this region.

  • Aromatic C-F Stretch: The stretching vibration of the fluorine atom directly attached to the aromatic ring also produces a strong band, typically in the 1250 - 1120 cm⁻¹ range. This signal will likely overlap with the intense absorptions from the -OCF₃ group, creating a broad, complex pattern of high intensity.

Aromatic Ring Vibrations

The benzene ring itself gives rise to a series of characteristic absorptions.[1]

  • Aromatic C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹, typically in the 3100 - 3000 cm⁻¹ region.[6][7][8] The presence of only one aromatic C-H bond in the molecule may result in a very weak signal.

  • Aromatic C=C In-Ring Stretches: These skeletal vibrations result in a series of medium-intensity bands in two main regions: 1600 - 1585 cm⁻¹ and 1500 - 1400 cm⁻¹ .[6][7][8]

  • C-H Out-of-Plane (OOP) Bending: The position of this strong band is highly dependent on the ring substitution pattern.[8] For a pentasubstituted ring with a single, isolated hydrogen, a strong band is often observed in the 900 - 850 cm⁻¹ region. This may overlap with the C-N stretching vibration.

Aromatic C-Cl Vibration
  • C-Cl Stretch: The stretching of the carbon-chlorine bond attached to the aromatic ring typically gives rise to a medium to strong absorption in the 850 - 550 cm⁻¹ region of the low-frequency fingerprint area.[6][7]

Data Summary: Predicted IR Absorption Bands

The predicted vibrational frequencies for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene are summarized below.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000C-H StretchAromatic RingWeak to Medium
1600 - 1585C=C In-Ring StretchAromatic RingMedium
1550 - 1475NO₂ Asymmetric StretchNitro (-NO₂)Strong
1500 - 1400C=C In-Ring StretchAromatic RingMedium
1360 - 1290NO₂ Symmetric StretchNitro (-NO₂)Strong
1350 - 1120C-F Stretches & C-O StretchTrifluoromethoxy (-OCF₃)Very Strong, Complex
1250 - 1120C-F StretchAromatic C-FStrong (Overlapped)
900 - 850C-H Out-of-Plane BendAromatic RingStrong
890 - 835C-N StretchNitro (-NO₂)Medium (Overlapped)
850 - 550C-Cl StretchAromatic C-ClMedium to Strong

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining the IR spectrum of solid or liquid samples with minimal preparation.

Objective: To obtain a high-resolution FTIR spectrum of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Sample of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (solid powder).

  • Spatula.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes.

Methodology:

  • System Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum (scan). This is a critical self-validating step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.

    • The instrument software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only data from the sample itself. A typical background scan consists of 32-64 co-added scans for a good signal-to-noise ratio.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same scan parameters (e.g., number of scans, resolution) as the background collection.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Use the software tools to identify and label the peak positions (in cm⁻¹) of the major absorption bands.

    • Compare the resulting spectrum with the predicted frequencies in Section 4 to confirm the compound's identity and assess its purity.

  • Post-Measurement Cleaning:

    • Retract the press arm, remove the bulk of the sample, and clean the ATR crystal surface thoroughly with isopropanol and a lint-free wipe to prepare for the next measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the ATR-FTIR experimental protocol.

ATR_FTIR_Workflow cluster_prep 1. Preparation cluster_background 2. Background Scan cluster_sample 3. Sample Measurement cluster_analysis 4. Data Analysis start Start clean_crystal Clean ATR Crystal (e.g., Isopropanol) start->clean_crystal collect_bg Collect Background Spectrum (Empty Crystal) clean_crystal->collect_bg apply_sample Apply Solid Sample to Crystal collect_bg->apply_sample apply_pressure Apply Consistent Pressure apply_sample->apply_pressure collect_sample Collect Sample Spectrum apply_pressure->collect_sample process_data Automated Background Subtraction collect_sample->process_data analyze_spectrum Identify & Analyze Peaks process_data->analyze_spectrum end End analyze_spectrum->end

Caption: Workflow for ATR-FTIR analysis.

Conclusion

The infrared spectrum of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is predicted to be complex but highly characteristic. The key identifying features are the pair of strong absorption bands for the nitro group's asymmetric and symmetric stretches, coupled with a very intense, broad series of absorptions in the 1350-1120 cm⁻¹ region dominated by C-F vibrations from the trifluoromethoxy group and the aromatic fluorine. Additional bands corresponding to the aromatic ring and C-Cl bond further define the molecule's unique spectral fingerprint. By following the outlined experimental protocol, researchers can reliably obtain and interpret the IR spectrum to verify the structure and purity of this important chemical intermediate.

References

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy, 35(9), 10-15. Available from: [Link].

  • University of California, Davis. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link].

  • Michigan State University. IR Spectroscopy Tutorial: Nitro Groups. Available from: [Link].

  • Michigan State University. IR Spectroscopy Tutorial: Aromatics. Available from: [Link].

  • MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. Available from: [Link].

  • Randle, R. R., & Whiffen, D. H. (1955). The characteristic infrared absorption frequencies of aromatic trifluoromethyl compounds. Journal of the Chemical Society (Resumed), 1311-1313. DOI: 10.1039/JR9550001311. Available from: [Link].

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available from: [Link].

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Available from: [Link].

Sources

Foundational

Exact mass and molecular weight calculation for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

An In-depth Technical Guide: A Comprehensive Guide to the Calculation of Exact Mass and Molecular Weight for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene Introduction In the fields of chemical research, drug dis...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: A Comprehensive Guide to the Calculation of Exact Mass and Molecular Weight for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Introduction

In the fields of chemical research, drug discovery, and materials science, the precise characterization of a molecule is paramount. Two fundamental properties that are often used, and occasionally confused, are exact mass and molecular weight . While related, they are distinct concepts with different applications. The exact mass is crucial for the structural elucidation of a molecule via high-resolution mass spectrometry (HRMS), whereas the molecular weight is fundamental for stoichiometric calculations in synthetic chemistry and the preparation of solutions.

This guide provides a detailed, step-by-step methodology for calculating both the exact mass and the molecular weight of the complex organic molecule, 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene . Authored from the perspective of a Senior Application Scientist, this document will not only present the calculations but also explain the scientific reasoning behind the choice of data and methodologies, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Section 1: Foundational Concepts: Exact Mass vs. Molecular Weight

Understanding the distinction between these two terms is critical for their correct application. The difference arises from the existence of isotopes—atoms of the same element that have different numbers of neutrons and, therefore, different masses.

Exact Mass (Monoisotopic Mass)

The exact mass of a molecule is the calculated mass based on the most abundant naturally occurring stable isotope of each constituent element.[1] This value is a theoretical, precise figure that corresponds to a single, specific isotopic combination of the molecule. For instance, carbon is considered as ¹²C, hydrogen as ¹H, and oxygen as ¹⁶O. High-resolution mass spectrometers are capable of measuring the mass-to-charge ratio of an ion with sufficient accuracy to distinguish between molecules with the same nominal mass but different elemental compositions. Therefore, the exact mass is the value used to confirm the elemental formula of a newly synthesized compound or an unknown analyte.[1]

Molecular Weight (Average Molecular Mass)

The molecular weight, often referred to as average molecular mass, is calculated by summing the standard atomic weights of the constituent atoms.[2] The standard atomic weight of an element is the weighted average of the masses of all its naturally occurring isotopes, taking into account their relative abundances.[3] Authoritative bodies like the International Union of Pure and Applied Chemistry (IUPAC) and the National Institute of Standards and Technology (NIST) periodically evaluate and publish these values.[4][5][6][7] Because it represents an average over a population of molecules, this value is used for macroscopic applications, such as weighing out a specific number of moles of a substance for a chemical reaction.

Section 2: Determination of the Molecular Formula

Before any calculation can be performed, the correct molecular formula must be derived from the chemical name: 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene . This systematic process ensures the accuracy of the subsequent calculations.

  • Benzene Core : The base structure is a benzene ring, which consists of 6 carbon atoms (C₆). In a fully unsubstituted ring, there are 6 hydrogen atoms (H₆).

  • Substituent Analysis : The name indicates four substituents at positions 1, 2, 4, and 5, which replace four hydrogen atoms on the ring.

    • At position 1: Chloro (-Cl)

    • At position 2: Fluoro (-F)

    • At position 4: Nitro (-NO₂)

    • At position 5: Trifluoromethoxy (-OCF₃)

  • Atom Count :

    • Carbon (C) : 6 atoms from the benzene ring plus 1 atom from the trifluoromethoxy group, for a total of 7.

    • Hydrogen (H) : The benzene ring has 6 positions. Since four are occupied by substituents, 2 positions remain for hydrogen atoms.

    • Chlorine (Cl) : 1 atom.

    • Fluorine (F) : 1 atom directly on the ring and 3 atoms in the trifluoromethoxy group, for a total of 4.

    • Nitrogen (N) : 1 atom from the nitro group.

    • Oxygen (O) : 2 atoms from the nitro group and 1 atom from the trifluoromethoxy group, for a total of 3.

This analysis yields the definitive molecular formula.

Molecular Formula : C₇H₂ClF₄NO₃

Section 3: Calculation Protocols

With the molecular formula established, we can proceed with the distinct calculation protocols for exact mass and molecular weight.

Protocol 3.1: Exact Mass Calculation

This protocol uses the mass of the most abundant stable isotope for each element. These values are based on the carbon-12 standard.[8]

Step 1: Compile Isotopic Mass Data The precise masses of the most abundant isotopes are required.

ElementMost Abundant IsotopeIsotopic Mass (Da)
Carbon¹²C12.0000000
Hydrogen¹H1.0078250
Chlorine³⁵Cl34.9688527
Fluorine¹⁹F18.9984032
Nitrogen¹⁴N14.0030740
Oxygen¹⁶O15.9949146
Source: Data compiled from various authoritative sources.[9][10]

Step 2: Sum the Isotopic Masses The exact mass is the sum of the masses of the constituent isotopes according to the molecular formula C₇H₂ClF₄NO₃.

  • Carbon : 7 × 12.0000000 = 84.0000000 Da

  • Hydrogen : 2 × 1.0078250 = 2.0156500 Da

  • Chlorine : 1 × 34.9688527 = 34.9688527 Da

  • Fluorine : 4 × 18.9984032 = 75.9936128 Da

  • Nitrogen : 1 × 14.0030740 = 14.0030740 Da

  • Oxygen : 3 × 15.9949146 = 47.9847438 Da

Total Exact Mass = 84.0000000 + 2.0156500 + 34.9688527 + 75.9936128 + 14.0030740 + 47.9847438 = 258.9659333 Da

Protocol 3.2: Molecular Weight Calculation

This protocol uses the standard atomic weight of each element, which is the weighted average of its natural isotopes as defined by IUPAC.[11]

Step 1: Compile Standard Atomic Weight Data The standard atomic weights are used for bulk calculations. Note that for some elements, IUPAC provides a range due to natural variability; for this calculation, the conventional value is used.[11][12][13]

ElementStandard Atomic Weight ( g/mol )
Carbon12.011
Hydrogen1.008
Chlorine35.453
Fluorine18.9984032
Nitrogen14.007
Oxygen15.999
Source: IUPAC Commission on Isotopic Abundances and Atomic Weights.[4][11]

Step 2: Sum the Atomic Weights The molecular weight is the sum of the atomic weights according to the molecular formula C₇H₂ClF₄NO₃.

  • Carbon : 7 × 12.011 = 84.077 g/mol

  • Hydrogen : 2 × 1.008 = 2.016 g/mol

  • Chlorine : 1 × 35.453 = 35.453 g/mol

  • Fluorine : 4 × 18.9984032 = 75.9936128 g/mol

  • Nitrogen : 1 × 14.007 = 14.007 g/mol

  • Oxygen : 3 × 15.999 = 47.997 g/mol

Total Molecular Weight = 84.077 + 2.016 + 35.453 + 75.9936128 + 14.007 + 47.997 = 260.5436 g/mol

Section 4: Summary and Data Visualization

A direct comparison highlights the different values obtained from these two distinct, yet equally important, calculation methods.

Data Summary Table
ParameterCalculated ValuePrimary Application
Exact (Monoisotopic) Mass 258.9659333 DaHigh-Resolution Mass Spectrometry (HRMS)
Molecular Weight 260.54 g/mol (rounded)Stoichiometry, Bulk Material Handling
Calculation Workflow Diagram

The logical flow from the initial chemical structure to the final calculated values is illustrated below. This self-validating process ensures traceability and clarity in the derivation of the results.

G A Chemical Name 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene B Molecular Formula Derivation (Atom Count) A->B C Elemental Composition C₇H₂ClF₄NO₃ B->C D1 Data Source: Isotopic Masses (Most Abundant Isotopes) C->D1 D2 Data Source: Atomic Weights (IUPAC Standard) C->D2 E1 Protocol 1: Exact Mass Calculation (Sum of Isotopic Masses) D1->E1 E2 Protocol 2: Molecular Weight Calculation (Sum of Atomic Weights) D2->E2 F1 Result: Exact Mass 258.9659333 Da E1->F1 F2 Result: Molecular Weight 260.54 g/mol E2->F2

Calculation workflow for determining mass properties.

Section 5: Practical Implications in Research and Development

  • Drug Discovery & Synthesis : When a medicinal chemist synthesizes this molecule, HRMS will be a primary tool for characterization. The experimentally observed mass must match the calculated exact mass (258.9659 Da) within a very narrow tolerance (typically < 5 ppm) to confirm that the product has the correct elemental formula.

  • Metabolism Studies : In drug metabolism studies, researchers track the biotransformation of a parent drug. The exact masses of potential metabolites are calculated beforehand to create an inclusion list for the mass spectrometer, allowing for the sensitive and specific detection of these new compounds in complex biological matrices.

  • Process Chemistry & Manufacturing : When producing this chemical on a larger scale, the molecular weight (260.54 g/mol ) is essential. It is used to calculate the required mass of starting materials, predict the theoretical yield of the product, and prepare solutions of a specific molar concentration for quality control testing.

Conclusion

The accurate determination of both exact mass and molecular weight is a foundational requirement in modern chemical science. For 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (C₇H₂ClF₄NO₃), the exact mass is 258.9659333 Da , a value indispensable for mass spectrometric identification, while the molecular weight is 260.54 g/mol , a figure critical for all stoichiometric and bulk property considerations. By understanding the causality behind each calculation and utilizing data from authoritative sources, researchers can apply these values with confidence, ensuring the scientific integrity and success of their work.

References

  • Commission on Isotopic Abundances and Atomic Weights - Body Details - IUPAC . International Union of Pure and Applied Chemistry. [Link]

  • Commission on Isotopic Abundances and Atomic Weights - Wikipedia . Wikipedia. [Link]

  • NIST Atomic Weights and Isotopic Compositions with Relative Atomic Masses - Catalog . National Institute of Standards and Technology. [Link]

  • Atomic Weights and Isotopic Compositions with Relative Atomic Masses . National Institute of Standards and Technology. [Link]

  • Atomic Weights of the Elements 2023 . IUPAC. [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW) - PubChem . National Center for Biotechnology Information. [Link]

  • Atomic Weights and Isotopic Compositions . National Institute of Standards and Technology. [Link]

  • Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri. [Link]

  • Exact Masses of the Elements and Isotopic Abundances . Scientific Instrument Services. [Link]

  • Masses - MSU chemistry . Michigan State University. [Link]

  • Table of Isotopic Masses and Natural Abundances . [Link]

  • Cl (Atomic chlorine) molar mass . [Link]

  • Atomic Weight of Chlorine . Commission on Isotopic Abundances and Atomic Weights. [Link]

  • Chlorine - Wikipedia . Wikipedia. [Link]

  • Chlorine | Cl (Element) - PubChem . National Center for Biotechnology Information. [Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Rationale, and Validated Protocols Executive Summary & Strategic Utility In modern dr...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Mechanistic Rationale, and Validated Protocols

Executive Summary & Strategic Utility

In modern drug discovery, the incorporation of highly fluorinated motifs is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve membrane permeability. The trifluoromethoxy (–OCF3) group, often referred to as a "super-halogen," boasts a high Hansch lipophilicity parameter ( π = +1.04) and exceptional resistance to oxidative metabolism [1, 2].

The building block 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a highly versatile scaffold. It presents a unique regioselectivity challenge and opportunity for Nucleophilic Aromatic Substitution (SNAr). By understanding the electronic demands of the SNAr mechanism, chemists can selectively displace the chlorine atom while preserving the fluorine atom, yielding highly functionalized, densely substituted aromatic rings that serve as excellent precursors for active pharmaceutical ingredients (APIs).

Mechanistic Rationale & Regioselectivity (E-E-A-T)

A common misconception in SNAr reactions is that fluorine, being the most electronegative halogen, will always act as the primary leaving group due to its ability to render the ipso-carbon highly electrophilic. However, the rate-determining step in an SNAr reaction is the formation of the anionic Meisenheimer complex , not the elimination of the leaving group [3, 4].

To successfully form a stable Meisenheimer complex, the leaving group must be positioned ortho or para to a strong electron-withdrawing group (EWG) like a nitro (–NO2) group. This allows the negative charge to be delocalized via resonance onto the highly electronegative oxygen atoms of the EWG [4].

Analyzing the Substrate:

  • Position 4 (–NO2): The primary activating group.

  • Position 1 (–Cl): Positioned para to the nitro group. Attack here allows full resonance stabilization of the intermediate.

  • Position 2 (–F): Positioned meta to the nitro group. Attack here localizes the negative charge on ring carbons that cannot delocalize into the nitro group, resulting in an unstabilized, high-energy intermediate.

  • Position 5 (–OCF3): Positioned ortho to the nitro group. While it provides inductive electron withdrawal (–I), it is a poor leaving group and primarily serves to further activate the ring globally.

SNAr_Regioselectivity Substrate 1-Chloro-2-fluoro-4-nitro- 5-(trifluoromethoxy)benzene AttackC1 Nucleophilic Attack at C1 (Cl) Para to -NO2 Substrate->AttackC1 AttackC2 Nucleophilic Attack at C2 (F) Meta to -NO2 Substrate->AttackC2 MeisenheimerC1 Meisenheimer Complex Charge delocalized onto -NO2 (Resonance Stabilized) AttackC1->MeisenheimerC1 MeisenheimerC2 Meisenheimer Complex Charge localized on ring (Unstabilized) AttackC2->MeisenheimerC2 Product Regioselective Product (Cl displaced, F retained) MeisenheimerC1->Product Fast (Kinetic Control) NoRxn High Activation Energy (Pathway Blocked) MeisenheimerC2->NoRxn Slow/Blocked

Caption: Regioselectivity logic tree demonstrating the kinetic preference for C1 attack due to Meisenheimer complex stabilization.

Quantitative Data: Nucleophile Scope & Expected Outcomes

The table below summarizes the expected reaction parameters when subjecting 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene to various nucleophile classes.

Nucleophile ClassExample ReagentBase / SolventTemp (°C)Time (h)Expected YieldRegioselectivity (C1:C2)
Sec. Amines MorpholineDIPEA / DMF25 - 502 - 485 - 95%>99:1
Pri. Amines BenzylamineK2CO3 / MeCN50 - 604 - 880 - 90%>99:1
Alkoxides NaOMeNone / THF0 - 251 - 275 - 85%>95:5*
Phenoxides PhenolCs2CO3 / DMF60 - 806 - 1270 - 80%>99:1
Thiolates ThiophenolK2CO3 / DMF0 - 251 - 385 - 95%>99:1

*Note: Highly reactive, "hard" nucleophiles like methoxide can sometimes induce minor side reactions (e.g., attack at F under forcing conditions or nitro reduction). Strict temperature control is required.

Standardized Experimental Protocols

Protocol A: Mild Amination (Synthesis of N-Aryl Derivatives)

Objective: Regioselective displacement of chlorine using a secondary amine (e.g., morpholine). Causality & Design: N,N-Diisopropylethylamine (DIPEA) is chosen as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophilic aromatic site. DMF is used to stabilize the polar transition state, accelerating the reaction.

Step-by-Step Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol).

  • Solvation: Dissolve the substrate in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.0 equiv, 2.0 mmol) via syringe.

  • Nucleophile Addition: Dropwise, add morpholine (1.2 equiv, 1.2 mmol). The solution may transition to a deep yellow/orange color, indicative of Meisenheimer complex formation.

  • Reaction: Stir the mixture at room temperature (25 °C). Monitor via TLC (Hexanes/EtOAc 4:1). The reaction is typically complete within 2–4 hours.

  • Quench & Workup: Dilute the reaction mixture with EtOAc (20 mL) and wash with saturated aqueous NH4Cl (2 × 15 mL) to remove DMF and unreacted amine. Wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure 4-(2-fluoro-4-nitro-5-(trifluoromethoxy)phenyl)morpholine.

Protocol B: Base-Mediated Etherification (Synthesis of O-Aryl Derivatives)

Objective: Displacement of chlorine using an oxygen nucleophile (e.g., phenol). Causality & Design: Cesium carbonate (Cs2CO3) is utilized because the large cesium cation weakly coordinates to the phenoxide oxygen, generating a "naked," highly reactive nucleophile ("cesium effect").

Step-by-Step Procedure:

  • Preparation: In a dried vial, combine phenol (1.1 equiv, 1.1 mmol) and Cs2CO3 (1.5 equiv, 1.5 mmol) in anhydrous DMF (4.0 mL). Stir for 15 minutes at room temperature to pre-form the phenoxide.

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add a solution of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (1.0 equiv, 1.0 mmol) in DMF (2.0 mL). Cooling prevents unwanted single-electron transfer (SET) side reactions.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature, then heat to 60 °C for 6 hours.

  • Monitoring: Verify the consumption of the starting material via LC-MS.

  • Workup: Cool to room temperature, pour into ice-water (30 mL), and extract with Diethyl Ether (3 × 15 mL). Wash the combined organic layers with 1M NaOH (10 mL) to remove residual phenol, followed by brine. Dry and concentrate.

Experimental_Workflow Prep Step 1: Preparation Substrate Nucleophile Base Solvent React Step 2: SNAr Reaction Temp: 0°C to 60°C Time: 2-12 h N2 Atm Prep->React Monitor Step 3: Monitoring TLC or LC-MS Confirm C1 Attack React->Monitor Workup Step 4: Quench & Workup Aq. Extraction Brine Wash Dry Monitor->Workup Purify Step 5: Purification Flash Chromatography Yield: 75-95% Workup->Purify

Caption: Standardized 5-step workflow for SNAr functionalization of the polyhalogenated scaffold.

Self-Validating Systems & Troubleshooting

To ensure the integrity of the protocol, scientists must validate the regiochemical outcome.

  • 19F NMR Spectroscopy: The presence of the aromatic fluorine (approx. -110 to -120 ppm) and the trifluoromethoxy group (approx. -58 ppm) must be confirmed in the product. Loss of the aromatic fluorine signal indicates an improper attack at C2, usually caused by excessive heating with hard nucleophiles.

  • Mass Spectrometry (LC-MS): The starting material exhibits a distinct chlorine isotope pattern (M / M+2 in a 3:1 ratio). The successful amination or etherification product will lack this 3:1 isotopic signature, confirming the displacement of chlorine rather than fluorine.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Leroux, F., Jeschke, P., & Schlosser, M. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry.[Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.[Link]

  • Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

Application

Application Note: Chemoselective Catalytic Reduction of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Executive Summary The catalytic hydrogenation of highly substituted halonitroarenes is a critical but challenging transformation in pharmaceutical and agrochemical process development. This application note provides a co...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The catalytic hydrogenation of highly substituted halonitroarenes is a critical but challenging transformation in pharmaceutical and agrochemical process development. This application note provides a comprehensive, self-validating protocol for the chemoselective reduction of 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene to 4-chloro-5-fluoro-2-(trifluoromethoxy)aniline . By leveraging a sulfided Platinum on Carbon (Pt/C–S) catalyst system, this methodology strictly inhibits competitive hydrodehalogenation, ensuring high fidelity and yield of the target aniline.

Mechanistic Rationale & Catalyst Selection

The substrate presents a classic chemoselectivity challenge: it contains a highly reducible nitro group alongside three distinct halogenated moieties. While the C–F and C–OCF3 bonds possess high bond dissociation energies and remain stable under standard hydrogenation conditions, the C–Cl bond is highly susceptible to hydrogenolysis[1].

When standard Palladium on Carbon (Pd/C) is utilized, the electron-rich Pd(0) surface readily undergoes oxidative addition into the C–Cl bond, leading to the rapid formation of undesired dechlorinated byproducts[2]. To achieve absolute chemoselectivity, the thermodynamic activity of the metal surface must be deliberately modulated.

Platinum on Carbon (Pt/C) inherently exhibits a higher activation energy for C–Cl oxidative addition than Pd/C[3]. However, to completely suppress dehalogenation, the Pt surface must be selectively poisoned. Sulfided Pt/C (Pt/C–S) is the industry standard for this transformation. Organosulfur compounds or sulfide ions strongly adsorb onto the most reactive, low-coordination Pt sites (corners and edges) responsible for C–Cl bond activation[4]. The remaining planar Pt sites retain sufficient electron density to coordinate and reduce the highly polar nitro group via the classical Haber mechanism, yielding the target aniline without compromising the halogen substituents.

ReactionPathway Substrate 1-Chloro-2-fluoro-4-nitro- 5-(trifluoromethoxy)benzene Desired 4-Chloro-5-fluoro-2- (trifluoromethoxy)aniline (Target Product) Substrate->Desired Sulfided Pt/C, H2 Chemoselective Undesired 5-Fluoro-2- (trifluoromethoxy)aniline (Dechlorinated Byproduct) Substrate->Undesired Pd/C, H2 Hydrodechlorination

Caption: Competitive pathways in the catalytic hydrogenation of the halonitroarene substrate.

Catalyst Performance Comparison
Catalyst SystemNitro Reduction ActivityHydrodechlorination RiskProcess Recommendation
Pd/C (Standard) Very HighVery HighNot Recommended. Leads to extensive C–Cl cleavage.
Pt/C (Standard) HighModerateCaution. Requires strict temperature/pressure control.
Sulfided Pt/C Moderate to HighLow (Suppressed)Optimal. High chemoselectivity for haloanilines.
Sponge Ni (Raney) HighModerateAlternative. Requires basic additives; lower functional group tolerance.

Experimental Protocol: Self-Validating Methodology

The following protocol is designed for a 10 mmol (2.59 g) scale reaction. The methodology incorporates built-in validation checkpoints to ensure process integrity and safety.

Materials & Reagents
  • Substrate: 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (10.0 mmol, 2.59 g)

  • Catalyst: 5% Platinum on Carbon, sulfided (Pt/C–S) (50 mg, ~0.1 mol% Pt)

  • Solvent: Methanol or Tetrahydrofuran (THF), HPLC grade (30 mL)

  • Gas: High-purity Hydrogen (H2) and Nitrogen (N2)

Workflow Step1 1. Reactor Charging Substrate + Solvent + Sulfided Pt/C Step2 2. Inertion & Pressurization 3x N2 Purge -> 3x H2 Purge Step1->Step2 Step3 3. Hydrogenation 2-5 bar H2, 25-30°C Step2->Step3 Step4 4. IPC Monitoring HPLC for Conversion & Intermediates Step3->Step4 Step4->Step3 If Conversion < 99% or Hydroxylamine present Step5 5. Workup Filtration & Solvent Evaporation Step4->Step5

Caption: Step-by-step workflow for the chemoselective catalytic hydrogenation process.

Step-by-Step Procedure

Step 1: Reactor Charging

  • In a well-ventilated fume hood, charge a 100 mL stainless steel autoclave (or Parr shaker) with 2.59 g of the substrate.

  • Add 30 mL of Methanol.

  • Carefully add 50 mg of 5% sulfided Pt/C. Causality Note: Always add the catalyst to the solvent, not dry substrate, to prevent localized exothermic reactions or ignition.

Step 2: System Inertion (Validation Checkpoint 1)

  • Seal the reactor and connect it to the gas manifold.

  • Pressurize the reactor to 3 bar with N2, hold for 1 minute, and carefully vent to 0.2 bar. Repeat this cycle three times.

  • Self-Validation: During the final N2 purge, isolate the reactor at 3 bar. A pressure drop of < 0.1 bar over 5 minutes validates system integrity and confirms the absence of leaks.

  • Purge the reactor three times with H2 (pressurize to 3 bar, vent to 0.2 bar) to displace the nitrogen.

Step 3: Catalytic Hydrogenation (Validation Checkpoint 2)

  • Pressurize the reactor to 3 bar (approx. 45 psi) of H2 .

  • Initiate vigorous stirring (>800 rpm) and maintain the internal temperature at 25–30 °C.

  • Self-Validation: Monitor the H2 uptake. The theoretical consumption for the reduction of one nitro group to an amine is 3 molar equivalents. For a 10 mmol scale, this equals exactly 30 mmol of H2. Using the ideal gas law, calculate the expected pressure drop for your specific reactor volume. A sudden H2 consumption beyond this theoretical value is a primary indicator of undesired hydrodechlorination.

Step 4: In-Process Control (IPC) Monitoring (Validation Checkpoint 3)

  • After 2 hours, or when H2 uptake ceases, vent the reactor safely and take a 50 µL aliquot.

  • Dilute the aliquot in 1 mL of acetonitrile and analyze via HPLC (UV detection at 254 nm).

  • Self-Validation: Look for the complete disappearance of the starting material. If the reaction stalls, HPLC may reveal a peak at [M-16] relative to the product, indicating the accumulation of a hydroxylamine intermediate. This is typically caused by H2 starvation; validate by increasing the agitation rate to improve gas-liquid mass transfer.

Step 5: Workup and Isolation

  • Once conversion is >99%, purge the reactor three times with N2 to remove residual H2.

  • Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad with an additional 10 mL of Methanol. Caution: Do not let the catalyst dry out on the filter, as it may become pyrophoric.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-chloro-5-fluoro-2-(trifluoromethoxy)aniline. The product can be further purified via vacuum distillation or crystallization as the hydrochloride salt if required.

References[3] Highly selective hydrogenation of halogenated nitroarenes over Pt nanoparticles on DMA-modified graphene. New Journal of Chemistry (RSC Publishing).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqT-8Jrx3MgrWJb0LvYjVADd9dCVI2Rrk54T7fy-GI9rxvyvSxKcmjf6UgeVUBCnG18rjFmuY0dnDCUYYgPj71KWiain0mkPePjJouUVWs8H7Hljkn8icvEGxKuu8MOh3l7VlGBUBPSqXYS47tnd6n08PhQ5XpTXk6i5M=[1] Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts. PubMed (NIH).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIxYhVbA18aBJ8MYEuo9YC3qHlcl_dh81i-oY_joaxFZeAYSB6-EkVBFfUB37DKQAnD8k1xK71EQsaaqvBMnaQI2V23M5n14sbSjp35QpYCsKPLGODzheLKjQN06amo4rtUZQ=[4] Hydrogenation Catalysts. Tokyo Chemical Industry (TCI).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnT2l9wl9wcSRnGYyv0Q3Dzbd6DNQLvzcZqZGvsnjLYnjj4JBblfnpAnhDBnIeCGvKMifUePKCK7n6a6rmf4xpBSUE8vxHbXdwuGMdDUYt453PSaSIcMRSD0n6gYCW-QOPmj8-WrJzgP701xwtJiSNOLb8d18iI5oftw4yzxe_lQ==[2] The Art of Heterogeneous Catalytic Hydrogenation - Part 1. University of Illinois.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpPfMoO_FgYKZC30ETvKBG0ElM_xdYDGEO5bRc5jDdi0eSZNC0mMgG92emvi98Xvjm8ZGXVDQuCbQ8yRQKLstzhxKgpUMyokx3PszQrhRxBhNF8Ia3etUKdcgvONhj7ComlUMbB_DlknEkvQs_TPpEGRpS3GZg-KgznYe8j1NfKWkHjH5FgMxcE_WtudOpe9zACsRRoPbnWj-VndF9

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Introduction: Unlocking the Potential of a Highly Functionalized Building Block In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Highly Functionalized Building Block

In the landscape of modern synthetic chemistry, the strategic introduction of fluorine-containing motifs is a cornerstone of drug discovery and materials science. The compound 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene represents a unique and valuable building block, offering a convergence of synthetically useful functional groups on a single aromatic core. Its structure is characterized by:

  • A C-Cl Bond: The primary site for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • Electron-Withdrawing Groups: The potent nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups render the aryl chloride highly electron-deficient. This electronic nature significantly influences its reactivity.

  • Ortho-Fluoro Substituent: The fluorine atom provides steric and electronic modulation, which can be leveraged for directing molecular interactions in the final products.

However, the inherent stability of the aryl chloride bond, compared to its bromide and iodide counterparts, presents a significant synthetic challenge. Overcoming this hurdle requires highly active and specialized palladium catalyst systems.[1][2] This guide provides a detailed exploration of the key palladium-catalyzed cross-coupling reactions applicable to this substrate, offering not just step-by-step protocols but also the underlying scientific rationale for procedural choices, empowering researchers to successfully incorporate this versatile building block into their synthetic programs.

Core Mechanistic Principle: The Palladium Catalytic Cycle

At the heart of these transformations lies the Pd(0)/Pd(II) catalytic cycle. Understanding this fundamental pathway is critical for troubleshooting and optimizing reaction conditions. The cycle for a generic cross-coupling reaction is illustrated below. The crucial, and often rate-limiting, step for an aryl chloride substrate is the initial Oxidative Addition, which necessitates a highly active, electron-rich Pd(0) species.

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_label Oxidative Addition Pd0->OA_label OxAdd Ar-Pd(II)(Cl)L₂ (Oxidative Adduct) TM_label Transmetalation OxAdd->TM_label Trans Ar-Pd(II)(R)L₂ RE_label Reductive Elimination Trans->RE_label OA_label->OxAdd Ar-Cl TM_label->Trans R-M RE_label->Pd0 Ar-R (Product)

Caption: Generalized Pd(0)/Pd(II) catalytic cycle for cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for constructing biaryl scaffolds, which are ubiquitous in pharmaceuticals and organic materials.[2][3] The reaction couples the aryl chloride with an organoboron reagent, typically a boronic acid or its ester.

Expert Insights: Why This Protocol Works
  • The Catalyst System: The activation of a stable C-Cl bond requires a catalyst that is both electron-rich and sterically demanding. This combination promotes the formation of a highly reactive, monoligated Pd(0) species, which is essential for the oxidative addition step.[1] We recommend a system of Palladium(II) Acetate (a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species) and a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos. These ligands have demonstrated high efficacy for coupling challenging aryl chlorides.[1]

  • The Base: A base is essential for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[4] Potassium phosphate (K₃PO₄) is an effective base of moderate strength that minimizes potential side reactions, such as hydrolysis of the nitro or trifluoromethoxy groups, which could occur with stronger bases.

  • The Solvent System: A mixture of an aprotic polar solvent like 1,4-dioxane and water is ideal. Dioxane solubilizes the organic components and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[1][5] Rigorous degassing of the solvent is paramount to prevent oxidation and deactivation of the Pd(0) catalyst.

Data Summary: Representative Conditions for Suzuki-Miyaura Coupling
ComponentReagent/ConditionMolar Eq.Rationale
Aryl Halide 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene1.0Limiting Reagent
Coupling Partner Arylboronic Acid1.2 - 1.5Slight excess ensures complete consumption of the aryl chloride.
Pd Precatalyst Pd(OAc)₂0.02 (2 mol%)Standard loading for efficient catalysis.
Ligand SPhos or XPhos0.04 (4 mol%)Ligand-to-metal ratio of 2:1 is optimal for generating the active catalyst.
Base K₃PO₄3.0Sufficient to drive the transmetalation step to completion.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1)-Provides optimal solubility for both organic and inorganic reagents.[5]
Temperature 100 - 110 °C-Necessary to overcome the activation energy for C-Cl bond cleavage.
Time 12 - 24 h-Reaction progress should be monitored.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

G cluster_0 I. Reaction Setup cluster_1 II. Reaction Execution cluster_2 III. Workup & Purification A 1. Add solids to a dry Schlenk flask: - Aryl Chloride (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd(OAc)₂ (0.02 eq) - SPhos (0.04 eq) - K₃PO₄ (3.0 eq) B 2. Seal flask with a septum. Evacuate and backfill with Argon (3x). A->B C 3. Add degassed Dioxane/H₂O solvent via syringe. B->C D 4. Heat the mixture to 100-110 °C with vigorous stirring. C->D E 5. Monitor progress by TLC or GC-MS until starting material is consumed. D->E F 6. Cool to RT. Dilute with EtOAc and water. E->F G 7. Separate layers. Extract aqueous layer with EtOAc (2x). F->G H 8. Combine organic layers, wash with brine, dry (Na₂SO₄), and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude residue by silica gel column chromatography. I->J

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful tool for forming aryl-amine bonds, a critical linkage in countless pharmaceutical agents.[6] This reaction allows for the coupling of the aryl chloride with a primary or secondary amine.

Expert Insights: Why This Protocol Works
  • The Catalyst System: Similar to the Suzuki coupling, a highly active catalyst is required. A common and effective system employs Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the Pd(0) source. For the ligand, a bulky phosphine such as XPhos or the highly effective tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) is recommended. These ligands facilitate the challenging oxidative addition and subsequent C-N reductive elimination steps.

  • The Base: This reaction requires a strong, non-nucleophilic base to deprotonate the amine, making it a more effective nucleophile for coupling. Sodium tert-butoxide (NaOtBu) is the base of choice for many Buchwald-Hartwig aminations, providing the necessary basicity without competing in the coupling reaction.

  • The Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard. The exclusion of water is critical, as the strong base can promote undesired side reactions and the catalyst system is sensitive to moisture. All reagents and solvents must be scrupulously dried and degassed.

Data Summary: Representative Conditions for Buchwald-Hartwig Amination
ComponentReagent/ConditionMolar Eq.Rationale
Aryl Halide 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene1.0Limiting Reagent
Coupling Partner Primary or Secondary Amine1.2Slight excess drives the reaction to completion.
Pd Precatalyst Pd₂(dba)₃0.01 (1 mol%)Highly active Pd(0) source. Note: 1 mol% of Pd₂(dba)₃ provides 2 mol% of Pd(0).
Ligand tBu₃P·HBF₄ or XPhos0.04 (4 mol%)Ensures a sufficient concentration of the active monoligated catalyst.
Base NaOtBu2.2Strong, non-nucleophilic base essential for amine activation.
Solvent Anhydrous Toluene or Dioxane-Aprotic solvent prevents catalyst deactivation and side reactions.
Temperature 100 - 110 °C-Thermal energy is required to drive the catalytic cycle.
Time 16 - 24 h-Monitor reaction for completion.
Detailed Experimental Protocol: Buchwald-Hartwig Amination

Note: This procedure should be performed under a strict inert atmosphere, preferably in a glovebox.

  • Preparation: To a dry Schlenk tube or vial inside a glovebox, add the aryl chloride (1.0 eq.), Pd₂(dba)₃ (0.01 eq.), the phosphine ligand (0.04 eq.), and NaOtBu (2.2 eq.).

  • Reagent Addition: Add anhydrous, degassed toluene (or dioxane) to the tube, followed by the amine (1.2 eq.).

  • Sealing and Reaction: Seal the tube tightly with a screw cap. Remove from the glovebox and place it in a preheated oil bath or heating block at 100-110 °C.

  • Stirring: Stir the reaction mixture vigorously for the specified time (16-24 h).

  • Monitoring: After cooling, an aliquot can be carefully removed and analyzed by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and carefully quench with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting residue via flash column chromatography.

Sonogashira and Heck Couplings: An Overview

While Suzuki and Buchwald-Hartwig reactions are often the primary choices, Sonogashira and Heck couplings offer further synthetic utility for this substrate.

  • Sonogashira Coupling: This reaction forges a C(sp²)-C(sp) bond between the aryl chloride and a terminal alkyne.[7] It is invaluable for synthesizing arylalkynes, which are precursors for many complex molecules. The reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine), which also often serves as the solvent.[7][8]

  • Mizoroki-Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl chloride with an alkene, leading to substituted styrenic compounds.[9][10] Key considerations include the choice of base (often an organic amine like Et₃N or a weaker inorganic base like K₂CO₃) and the potential for regioselectivity issues with unsymmetrical alkenes.[11] Due to the electron-deficient nature of the substrate, the Heck reaction should proceed efficiently.

For both reactions, the challenging nature of the C-Cl bond activation remains the central issue. Therefore, catalyst systems similar to those described for the Suzuki and Buchwald-Hartwig reactions, featuring bulky, electron-donating ligands, are recommended to achieve reasonable yields and reaction times.

Safety and Handling

  • Substrate: 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is classified as an irritant and is harmful if swallowed, inhaled, or absorbed through the skin.[12] Always handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: Palladium catalysts can be toxic and are expensive. Phosphine ligands are often air-sensitive and have strong, unpleasant odors. Strong bases like NaOtBu are corrosive and moisture-sensitive. Organoboron reagents should be handled with care. Always consult the Safety Data Sheet (SDS) for each reagent before use.

  • Inert Atmosphere: The success of these reactions is highly dependent on the strict exclusion of oxygen. Ensure all inert atmosphere techniques (Schlenk line or glovebox) are performed correctly.

References

  • MDPI. (2014, September 10). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

  • MDPI. (2014, September 10). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available from: [Link]

  • ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. Available from: [Link]

  • NIST. Benzene, 1-chloro-2-nitro-4-(trifluoromethyl)-. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • ACS Publications. (2009, March 9). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry. Available from: [Link]

  • NextSDS. 1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene. Available from: [Link]

  • Beilstein Journals. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available from: [Link]

  • Beilstein Journals. (2013, December 17). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Available from: [Link]

  • MDPI. (2018, January 14). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available from: [Link]

  • Royal Society of Chemistry. Pd-catalyzed enantioselective reductive Heck reaction of mono-fluoro, gem-difluoro, and trifluoromethyl tethered-alkenes - Chemical Communications (RSC Publishing). Available from: [Link]

  • PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. Available from: [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed, Asymmetric Mizoroki-Heck Reaction of Benzylic Electrophiles Using Phosphoramidites as Chiral Ligands. Available from: [Link]

  • SynArchive. Mizoroki-Heck Reaction. Available from: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]

  • PubChem. 1-Chloro-5-fluoro-4-nitro-2-(trichloromethyl)benzene. Available from: [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from: [Link]

  • YouTube. (2025, March 3). Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc. Available from: [Link]

  • National Center for Biotechnology Information. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Available from: [Link]

Sources

Application

Application Notes and Protocols for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Building Block for Modern Drug Discovery 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is an electronically complex and hi...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Drug Discovery

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is an electronically complex and highly functionalized aromatic compound poised for significant applications in pharmaceutical synthesis. Its unique substitution pattern, featuring a trifluoromethoxy group, a nitro functionality, and two distinct halogen atoms, offers a rich platform for molecular elaboration. The presence of these groups imparts distinct electronic properties that can be strategically exploited to construct diverse and complex molecular architectures, making it a valuable intermediate in the synthesis of novel active pharmaceutical ingredients (APIs).

The trifluoromethoxy (-OCF3) group is of particular interest in medicinal chemistry for its ability to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functionalities, often leading to improved pharmacokinetic and pharmacodynamic profiles of drug candidates. The nitro group serves as a powerful electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group is a versatile synthetic handle that can be readily reduced to an amino group, opening up a vast array of subsequent chemical transformations for the introduction of various pharmacophores. The differential reactivity of the chloro and fluoro substituents provides opportunities for selective functionalization.

This document provides a detailed guide to the synthetic utility of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene, including its physicochemical properties, reactivity profile, and detailed protocols for its application as a building block in pharmaceutical research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is fundamental for its effective use in synthesis.

PropertyValueSource
IUPAC Name 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzeneN/A
Molecular Formula C7H2ClF4NO3N/A
Molecular Weight 259.54 g/mol N/A
Appearance Expected to be a crystalline solidN/A
Solubility Expected to be soluble in common organic solvents such as DMF, DMSO, THF, and chlorinated solvents. Insoluble in water.[General knowledge on similar compounds]

Note: As this is a specialized chemical intermediate, comprehensive experimental data may not be publicly available. The expected properties are based on structurally related compounds.

Key Synthetic Applications in Pharmaceutical Development

The strategic arrangement of functional groups on the 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene ring allows for a range of chemical transformations crucial for the synthesis of pharmaceutical intermediates. The primary applications revolve around nucleophilic aromatic substitution and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group para to the fluorine atom and ortho to the chlorine atom significantly activates both halogens towards nucleophilic attack. This activation facilitates the displacement of either the fluoride or chloride ion by a variety of nucleophiles, a cornerstone reaction in the synthesis of many pharmaceutical compounds.

Regioselectivity: In SNAr reactions on polyhalogenated nitroaromatics, the position of nucleophilic attack is governed by the electronic activation provided by the electron-withdrawing groups and the inherent nature of the halogen leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to the higher polarization of the C-F bond, which makes the carbon atom more electrophilic. The nitro group at position 4 will strongly activate the fluorine at position 2 (para) and the chlorine at position 1 (ortho). Theoretical considerations suggest that the fluorine atom is the more probable site of substitution due to its greater activation by the para-nitro group.[1][2] However, the actual regioselectivity can be influenced by the nature of the nucleophile, solvent, and reaction temperature.

Typical Nucleophiles:

  • Primary and secondary amines (aliphatic and aromatic)

  • Alcohols and phenols (alkoxides and phenoxides)

  • Thiols (thiolates)

SNAr_Reaction

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which serves as a versatile handle for a wide array of subsequent chemical modifications. This transformation is fundamental in the synthesis of many pharmaceutical compounds, enabling the formation of amides, sulfonamides, ureas, and the construction of nitrogen-containing heterocycles.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) under a hydrogen atmosphere. It is often compatible with a wide range of other functional groups.

  • Metal-Acid Systems: Reagents like tin(II) chloride in hydrochloric acid (SnCl2/HCl) or iron powder in acetic acid (Fe/AcOH) are classical and effective methods for nitro group reduction.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Nitro_Reduction

Experimental Protocols

The following are generalized protocols for the key reactions described above. These are based on established procedures for structurally similar compounds and should be adapted and optimized for specific substrates and scales. Appropriate safety precautions must be taken when working with these or any other chemicals.

Protocol 1: Nucleophilic Aromatic Substitution with a Secondary Amine (e.g., Morpholine)

This protocol describes the substitution of the fluorine atom with a secondary amine.

Materials:

  • 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

  • Morpholine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a solution of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization if necessary.

ReactantMolar Eq.
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene1.0
Morpholine1.2
Potassium Carbonate2.0
Protocol 2: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol outlines the reduction of the nitro group using catalytic hydrogenation.

Materials:

  • 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

  • 10% Palladium on carbon (Pd/C, 50% wet)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H2)

Procedure:

  • In a pressure vessel, dissolve 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene in a suitable solvent like ethanol or ethyl acetate.

  • Carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of Pd).

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (typically 3-4 bar).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

  • The product, 2-chloro-1-fluoro-5-(trifluoromethoxy)-4-aminobenzene, may be used in the next step without further purification or can be purified by column chromatography or recrystallization if necessary.

ReagentRole
10% Palladium on carbonCatalyst
HydrogenReducing Agent
Ethanol / Ethyl AcetateSolvent

Conclusion

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene represents a highly versatile and valuable building block for the synthesis of complex pharmaceutical compounds. Its unique combination of functional groups allows for a wide range of chemical transformations, primarily through nucleophilic aromatic substitution and nitro group reduction. The protocols and application notes provided herein offer a foundational guide for researchers to explore the full potential of this promising intermediate in their drug discovery and development programs. The ability to introduce the trifluoromethoxy group, a key pharmacophore, early in a synthetic sequence, coupled with the flexibility for further molecular elaboration, positions this compound as a critical tool in the modern medicinal chemist's arsenal.

References

Sources

Method

Application Note: Amination Strategies for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Executive Summary & Mechanistic Rationale 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a highly functionalized, electron-deficient aromatic building block utilized extensively in medicinal chemistry and agroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a highly functionalized, electron-deficient aromatic building block utilized extensively in medicinal chemistry and agrochemical development [1]. The presence of four distinct electron-withdrawing groups (EWG) creates a highly polarized ring system, presenting unique opportunities and challenges for functionalization.

In the context of pharmaceutical synthesis, the "amination" of such polyhalogenated nitroaromatics typically proceeds via two distinct synthetic vectors:

  • Vector A: Nucleophilic Aromatic Substitution (SNAr) – Introduction of an amine nucleophile by displacing a highly activated halogen.

  • Vector B: Nitro Group Reduction – Conversion of the nitro group to an aniline derivative while preserving the halogen substituents.

This application note provides a comprehensive, self-validating guide to both vectors, detailing the mechanistic causality, reagent selection, and experimental protocols required for successful execution.

Vector A: Nucleophilic Aromatic Substitution (SNAr)

Regioselectivity & Causality

A critical challenge in the SNAr of polyhalogenated aromatics is predicting regioselectivity. In this substrate, the -NO₂ group at the C4 position is the primary activating group due to its strong resonance electron-withdrawing effect.

  • The C1-Chlorine is para to the nitro group.

  • The C2-Fluorine is meta to the nitro group.

  • The C5-Trifluoromethoxy group is ortho to the nitro group.

According to established SNAr principles, the Meisenheimer complex transition state is strictly stabilized when the leaving group is ortho or para to the strongly electron-withdrawing group [2]. Because the C2-fluorine is meta to the nitro group, it lacks resonance activation and remains inert. While the C5-trifluoromethoxy group is ortho to the nitro group, -OCF₃ is a notoriously poor leaving group compared to halides. Consequently, nucleophilic attack occurs exclusively at C1, displacing the chloride ion to yield an N-substituted 2-fluoro-4-nitro-5-(trifluoromethoxy)aniline .

Reagent Selection Matrix
Reagent ClassRecommended OptionsFunction / Causality
Nucleophile Primary/Secondary AminesActs as the incoming nucleophile. Steric hindrance dictates the reaction rate and required temperature.
Base DIPEA, K₂CO₃, Cs₂CO₃Scavenges the HCl byproduct to prevent amine protonation. DIPEA is preferred for homogeneous reactions; K₂CO₃ for heterogeneous.
Solvent DMF, NMP, MeCNPolar aprotic solvents stabilize the highly polar Meisenheimer transition state, accelerating the rate-determining step.
Standard SNAr Protocol

Self-Validating System: This protocol is designed to provide immediate visual and analytical feedback to confirm reaction success.

  • Initialization: Charge a dry, round-bottom flask with 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Reagent Addition: Add the amine nucleophile (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA, 2.5 eq).

  • Reaction Execution: Stir the mixture at 60 °C under an inert nitrogen atmosphere for 4–6 hours.

    • Validation Check: The reaction mixture will transition from pale yellow to a deep orange/red upon addition of the amine, visually confirming the formation of the Meisenheimer complex.

  • Monitoring: Confirm complete consumption of the starting material via TLC (Hexanes/EtOAc 4:1) or LC-MS. The highly polar aminated product will exhibit a significantly lower Rf value than the non-polar starting material.

  • Workup: Cool the mixture to room temperature and quench by pouring into ice-cold distilled water (10 volumes). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (3 x 15 mL) to strictly remove residual DMF, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Vector B: Chemoselective Nitro Group Reduction

Avoiding Hydrodehalogenation

When the goal of amination is to generate the primary aniline (4-chloro-5-fluoro-2-(trifluoromethoxy)aniline ), the nitro group must be reduced. The primary risk during this transformation is hydrodehalogenation—the unintended reductive cleavage of the C-Cl or C-F bonds. Standard catalytic hydrogenation using 10% Pd/C and H₂ gas is contraindicated, as palladium readily inserts into activated aryl C-Cl bonds, leading to dechlorination [2]. To achieve strict chemoselectivity, a Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is required.

Reagent Selection Matrix
Reagent SystemChemoselectivityRationale for Use
Fe / NH₄Cl Excellent Single-electron transfer (SET) mechanism strictly reduces -NO₂ to -NH₂ without generating metal-hydrides that cleave C-Cl/C-F bonds.
SnCl₂ · 2H₂O HighEffective for small-scale lab synthesis; requires basic workup to remove stubborn tin salts.
H₂, 10% Pd/C PoorHigh risk of hydrodehalogenation of the C1-Cl bond. Not recommended.
H₂, Pt/C (Sulfided) Moderate-HighPoisoned catalyst prevents dehalogenation; suitable for industrial process scale-up.
Standard Reduction Protocol
  • Initialization: In a two-neck round-bottom flask equipped with a reflux condenser, dissolve the substrate (1.0 eq) in a 3:1 mixture of Ethanol and Water (0.15 M concentration).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq) to the solution.

  • Reaction Execution: Heat the suspension to 80 °C (reflux) with vigorous mechanical or magnetic stirring for 2–3 hours.

    • Validation Check: The reaction generates iron oxides (Fe₂O₃/Fe₃O₄) as a byproduct, turning the mixture into a thick brown/black suspension.

  • Monitoring: Successful reduction is confirmed by LC-MS, showing a mass shift of -30 Da (loss of two oxygens, gain of two protons) and the emergence of a basic amine that streaks on silica gel unless eluted with a basic modifier (e.g., 1% Et₃N).

  • Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite to remove iron residues, washing the filter cake thoroughly with hot Ethyl Acetate.

  • Isolation: Concentrate the filtrate to remove ethanol, then partition the remaining aqueous layer with additional Ethyl Acetate. Wash the organic layer with saturated NaHCO₃, then brine. Dry over Na₂SO₄, filter, and concentrate.

Workflow & Pathway Visualizations

Workflow sub 1-Chloro-2-fluoro-4-nitro- 5-(trifluoromethoxy)benzene snar Vector A: SNAr Amination (Displaces C1-Cl) sub->snar Amine, DIPEA DMF, 60°C red Vector B: Nitro Reduction (Reduces C4-NO2) sub->red Fe, NH4Cl EtOH/H2O, 80°C prodA N-Substituted 2-fluoro-4-nitro- 5-(trifluoromethoxy)aniline snar->prodA prodB 4-Chloro-5-fluoro-2- (trifluoromethoxy)aniline red->prodB

Synthetic vectors for the amination of the target substrate.

Mechanism step1 Nucleophilic Attack Amine attacks C1 (para to NO2) step2 Meisenheimer Complex Negative charge delocalized to NO2 step1->step2 Rate-Determining Step step3 Chloride Expulsion Restoration of Aromaticity step2->step3 Fast step4 Deprotonation Formation of stable secondary amine step3->step4 Irreversible

Stepwise mechanism of the SNAr amination at the C1 position.

References

  • PubChem. "1-Chloro-2-nitro-4-(trifluoromethoxy)benzene". National Center for Biotechnology Information. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scale-Up Optimization for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Welcome to the Process Diagnostics & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and regioselective challenges encountered when sc...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Diagnostics & Troubleshooting Portal. As a Senior Application Scientist, I have designed this guide to address the critical thermodynamic, kinetic, and regioselective challenges encountered when scaling up the manufacturing of highly functionalized trifluoromethoxyarenes. The nitration of 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene is a highly exothermic, heterogeneous biphasic reaction. Relying on traditional batch chemistry for this scale-up often results in thermal runaway, poor yield, and dangerous accumulations of reactive intermediates.

This guide provides field-proven causality, troubleshooting FAQs, and a self-validating continuous flow protocol to ensure safe, high-yield manufacturing.

PART 1: Troubleshooting FAQs (Reaction Design & Runaway Mitigation)

Q1: Why does our batch scale-up consistently yield dinitro-impurities and trigger thermal alarms? A1: The starting arene is heavily deactivated by three electronegative substituents (-Cl, -F, -OCF3). Therefore, electrophilic aromatic substitution (EAS) requires a highly aggressive nitronium pool (fuming HNO₃ in concentrated H₂SO₄). Paradoxically, while initiation requires high activation energy, the resulting nitration is violently exothermic, releasing between −73 to −253 kJ·mol⁻¹ of heat[1]. In a standard batch reactor, the low surface-area-to-volume ratio causes poor heat dissipation. This creates localized "hot spots" near the dosing point. These hot spots overcome the activation energy barrier for secondary nitration, yielding dinitro-impurities and risking explosive thermal runaway[2]. Transitioning to a continuous flow microreactor eliminates this by providing exceptional heat transfer, maintaining strictly isothermal conditions.

Q2: How do we overcome the mass-transfer limitations inherent in this biphasic mixed-acid nitration? A2: The nitration of 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene is a heterogeneous liquid-liquid reaction. In batch systems, the reaction rate is bottlenecked by the limited interfacial area between the organic substrate and the aqueous acid phase, leading to long, inefficient reaction times[1]. By utilizing a silicon carbide (SiC) microchannel reactor coupled with a packed tubular reactor, you force the immiscible fluids into alternating micro-slugs. This drastically increases the interfacial area, shifting the reaction from a mass-transfer-limited regime to a kinetically controlled regime, ensuring rapid conversion within seconds[3].

Q3: What is the optimal nitrating agent composition to maximize regioselectivity at the 4-position? A3: The trifluoromethoxy (-OCF3) and halogen (-Cl, -F) groups are all ortho/para-directing but strongly deactivating. To drive the NO₂⁺ attack specifically to the 4-position (para to the -OCF3 group and ortho to the halogens), you must suppress oxidative side reactions while maintaining a high NO₂⁺ concentration. A mixed acid system of fuming nitric acid and concentrated sulfuric acid is required. Sulfuric acid acts as both the catalyst to generate the nitronium ion and a dehydrating agent to sequester the water byproduct, which would otherwise dilute the acid and stall the reaction kinetics[1].

PART 2: Quantitative Process Metrics

To justify the transition from batch to continuous flow, compare the thermodynamic and kinetic parameters summarized below. The continuous flow parameters represent the optimized state for kilogram-scale production.

ParameterTraditional Batch ProcessOptimized Continuous FlowScientific Causality / Advantage
Heat Transfer Coefficient < 100 W/(m²·K)> 5,000 W/(m²·K)Microchannels eliminate thermal gradients, preventing runaway and dinitration.
Mixing / Mass Transfer Emulsion dependent on RPMHigh interfacial area (slug flow)Rapid mixing shifts the reaction from mass-transfer-limited to kinetically controlled.
Residence Time 2 to 6 hours2.5 to 3.5 minutesContinuous removal of the product from the highly acidic active zone prevents over-oxidation.
Operating Temperature 10 °C to 25 °C (Fluctuating)0 °C to 5 °C (Isothermal)Strict isothermal control keeps thermal energy well below the activation barrier for secondary nitration.
Byproduct Formation 8% - 15% (Dinitro species)< 0.5%Precise stoichiometric dosing and instant quenching halt the reaction exactly at mono-nitration.
PART 3: Validated Scale-Up Protocol (Continuous Flow)

Every step in this continuous flow methodology is designed as a self-validating system. Do not proceed to the next phase if the validation criteria for the current step are not met.

Step 1: Feed Stream Preparation & Dehydration

  • Action: Prepare Stream A (Organic): Neat 1-chloro-2-fluoro-5-(trifluoromethoxy)benzene. Prepare Stream B (Aqueous/Acidic): Slowly add fuming HNO₃ to concentrated H₂SO₄ (1.1:2.2 molar equivalent relative to the substrate) under active cooling (0 °C).

  • Causality: Removing all adventitious water ensures maximum NO₂⁺ generation.

  • Validation: Stream B must be optically clear and stable at room temperature before loading into the pump reservoirs.

Step 2: System Priming and Hydrodynamic Calibration

  • Action: Prime the dual HPLC dosing pumps with inert fluorinated solvent to establish baseline pressure. Set Stream A flow rate to 10 mL·min⁻¹ and Stream B to 24.5 mL·min⁻¹[1].

  • Causality: Establishing a steady-state flow prior to introducing reactive chemicals prevents stoichiometric imbalances that cause sudden exotherms.

  • Validation: System backpressure must remain constant (± 0.5 bar) for 10 minutes before switching valves to the active reagents.

Step 3: Microreactor Nitration (The Active Zone)

  • Action: Direct Streams A and B into the SiC microchannel T-mixer submerged in a recirculating chiller set to 2 °C.

  • Causality: The T-mixer forces the streams into a high-surface-area biphasic slug flow, initiating the kinetically controlled nitration instantly.

  • Validation: Inline thermocouples immediately post-mixer must read ≤ 5 °C. A ΔT > 2 °C indicates chiller failure or flow ratio mismatch.

Step 4: Maturation in Packed Tubular Reactor

  • Action: Route the emulsion from the microreactor into a PTFE tubular reactor packed with 2 mm quartz sand, maintaining a residence time of exactly 2.8 minutes[1].

  • Causality: The quartz sand acts as static mixing elements, preventing the biphasic slugs from coalescing and maintaining the mass-transfer rate until 99.6% conversion is achieved.

Step 5: In-line Quenching & Phase Separation

  • Action: Intersect the reactor output with a continuous stream of ice-cold water (0 °C) at a 1:3 volume ratio, followed by routing into a continuous liquid-liquid phase separator.

  • Causality: Instantaneous dilution of the sulfuric acid quenches the nitronium ion pool, permanently halting the reaction and preventing degradation of the trifluoromethoxy group.

  • Validation: The phase separator must show a sharp, distinct boundary between the dense organic product layer (bottom) and the aqueous acid waste (top).

PART 4: System Architecture

The following diagram illustrates the logical workflow and hardware architecture required for the safe, continuous scale-up of this nitration process.

FlowChemistry Substrate Organic Stream 1-Chloro-2-fluoro-5- (trifluoromethoxy)benzene Pumps Dual HPLC Dosing Pumps (Flow Ratio 1:2.4) Substrate->Pumps Acid Aqueous Stream HNO3 / H2SO4 (Mixed Acid) Acid->Pumps Microreactor SiC Microchannel Reactor (T-Mixer, 0-5 °C) Pumps->Microreactor Rapid Biphasic Mixing Tubular Packed Tubular Reactor (Residence Time: 2.8 min) Microreactor->Tubular Isothermal Nitration Quench In-line Ice Water Quench (Exotherm Neutralization) Tubular->Quench 99.6% Conversion Separator Continuous Liquid-Liquid Phase Separator Quench->Separator Biphasic Mixture Product Target Product 1-Chloro-2-fluoro-4-nitro-5- (trifluoromethoxy)benzene Separator->Product Organic Phase

Fig 1: Continuous flow microreactor workflow for scalable nitration of trifluoromethoxyarenes.

PART 5: References
  • Wen, Z., Jiao, F., et al. "Process Development and Scale-up of the Continuous Flow Nitration of Trifluoromethoxybenzene." Organic Process Research & Development, ACS Publications, 2017.[Link]

  • Köckinger, M., et al. "Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib." Organic Process Research & Development, ACS Publications, 2020.[Link]

  • Murray, J. "Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids." Organic Process Research & Development, ACS Publications, 2021.[Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Under the Microscope: A Comparative Guide to 1-Chloro-2,4-dinitrobenzene and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Introduction In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriately activated aromatic substrates is paramount for the success of nucleophil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the selection of appropriately activated aromatic substrates is paramount for the success of nucleophilic aromatic substitution (SNAr) reactions. These reactions are foundational for constructing complex molecular architectures by forming carbon-heteroatom bonds. This guide provides an in-depth comparative analysis of two highly activated aryl chlorides: the classic, well-documented 1-chloro-2,4-dinitrobenzene (CDNB) and the more complex, fluorine-rich 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene.

While both molecules are primed for nucleophilic attack, their reactivity profiles are dictated by a nuanced interplay of inductive and resonance effects from their distinct substituent patterns. This document will dissect these electronic factors, present a framework for predicting relative reactivity, and provide a standardized experimental protocol for empirical validation. Our objective is to equip researchers, chemists, and drug development professionals with the technical insights required to make informed decisions when selecting substrates for SNAr-driven synthetic strategies.

Molecular Overview and Physicochemical Properties

A foundational understanding begins with the structures and fundamental properties of the two compounds.

1-chloro-2,4-dinitrobenzene (CDNB) is a yellow crystalline solid widely used as a model substrate for SNAr studies and as an intermediate in the production of dyes and pharmaceuticals.[1][2] Its reactivity is conferred by two powerful electron-withdrawing nitro groups positioned ortho and para to the chlorine leaving group.

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a more contemporary building block, featuring a dense arrangement of electron-withdrawing functionalities. The presence of fluorine, a nitro group, and a trifluoromethoxy group creates a highly electron-deficient aromatic system with multiple potential reaction pathways.

Property1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene1-chloro-2,4-dinitrobenzene (CDNB)
Molecular Formula C₇H₂ClF₄NO₃C₆H₃ClN₂O₄
Molecular Weight 259.55 g/mol 202.55 g/mol
CAS Number 89634-76-4 (related structure)97-00-7[1]
Appearance Colorless to light yellow crystalline powder[3]Yellow crystalline solid[1][2]
Melting Point Not widely reported48-50 °C
Boiling Point Not widely reported315 °C
Solubility Generally soluble in organic solventsSoluble in ether, benzene; insoluble in water[2]

The Engine of Reactivity: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The reactivity of both compounds is governed by the SNAr mechanism, a two-step addition-elimination process. This pathway is distinct from aliphatic SN1 and SN2 reactions and is only efficient on highly electron-poor aromatic rings.[4][5]

  • Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][6]

  • Elimination Step (Fast): The aromaticity of the ring is restored as the leaving group (in this case, chloride) is expelled, yielding the final substitution product.

The stability of the Meisenheimer complex is the single most critical factor determining the reaction rate. Electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group are essential, as they delocalize the negative charge through resonance and induction, lowering the activation energy of the first, rate-determining step.[5][7]

Caption: Generalized SNAr Reaction Pathway.

Comparative Analysis of Substituent Electronic Effects

The difference in reactivity between the two title compounds stems directly from the nature and position of their activating substituents.

1-chloro-2,4-dinitrobenzene (CDNB)

CDNB is considered a benchmark for high SNAr reactivity. The rationale is straightforward:

  • Ortho-Nitro Group: Exerts a powerful electron-withdrawing effect through both induction (-I effect) and resonance (-M effect). Its proximity to the reaction center provides potent stabilization for the developing negative charge in the Meisenheimer complex.[8]

  • Para-Nitro Group: Also provides exceptional stabilization via strong -I and -M effects. The negative charge on the ipso-carbon can be fully delocalized onto the oxygen atoms of the para-nitro group through resonance.[4][9]

The synergistic effect of having two nitro groups in the most electronically favorable positions (ortho and para) makes the C1 carbon exceptionally electrophilic and provides maximum stabilization for the anionic intermediate.

1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

The electronic landscape of this molecule is more complex. Let's analyze the substituents relative to the C1-Cl bond, the primary reaction site:

  • Ortho-Fluoro Group: Fluorine is the most electronegative element, exerting a very strong inductive pull (-I effect). This significantly increases the electrophilicity of the C1 carbon. However, unlike a nitro group, it lacks a strong resonance-withdrawing capability.

  • Para-Nitro Group: As with CDNB, this group provides strong -I and -M stabilization.

  • Meta-Trifluoromethoxy Group (-OCF₃): This is a profoundly electron-withdrawing group, but its mechanism is key. It operates almost exclusively through a powerful -I effect, stemming from the three highly electronegative fluorine atoms.[9][10] Any potential electron-donating resonance from the oxygen lone pairs (+M effect) is effectively nullified by the strong inductive pull.[9] Crucially, being meta to the reaction site, it can only stabilize the Meisenheimer complex through induction, as resonance effects do not operate from the meta position.

Head-to-Head Reactivity Prediction

Based on a qualitative analysis of these electronic factors, 1-chloro-2,4-dinitrobenzene (CDNB) is predicted to be more reactive towards nucleophilic substitution at the C1 position.

Causality: The decisive factor is the superior resonance stabilization offered by the ortho-nitro group in CDNB compared to the ortho-fluoro group in the alternative molecule. While the ortho-fluoro substituent provides a strong inductive pull, it cannot delocalize the anionic charge of the Meisenheimer complex across the ring and onto electronegative oxygen atoms in the way a nitro group can. The combined resonance-stabilizing power of an ortho- and a para-nitro group in CDNB creates a lower energy transition state for the rate-determining addition step than the combination of an ortho-fluoro, para-nitro, and meta-trifluoromethoxy group.

A Note on Regioselectivity: The fluorinated compound also possesses a C2-F bond. In many SNAr reactions, fluoride can be a better leaving group than chloride because fluorine's high electronegativity makes the attached carbon more electrophilic, accelerating the initial attack.[11] However, nucleophilic attack at C2 would be activated by an ortho-Cl, a meta-NO₂, and a para-OCF₃ group. This is a less favorable electronic arrangement than attack at C1, which is activated by an ortho-F and a para-NO₂. Therefore, substitution of the chlorine at C1 is the kinetically favored pathway.

Quantitative Data from Analogous Systems

Substituentσ_paraσ_metaPrimary Electronic Effect
-NO₂ +0.78+0.71Strong -I, Strong -M[10]
-OCF₃ +0.35+0.40Very Strong -I, Weak +M[10]
-F +0.06+0.34Strong -I, Weak +M

While these values are for electrophilic substitution, they correlate with the electron-withdrawing power that activates a ring for nucleophilic substitution. The data clearly shows the superior electron-withdrawing strength of the nitro group, particularly its resonance (-M) component, which is most effective from the ortho and para positions.

Experimental Protocol: Comparative Kinetic Analysis via UV-Vis Spectrophotometry

To empirically validate the predicted reactivity, a comparative kinetic study can be performed. The reaction of the aryl chlorides with a nucleophile like piperidine produces a colored N-arylpiperidine product, whose formation can be monitored over time using UV-Vis spectrophotometry.

Workflow prep Stock Solution Preparation - Substrate A (CDNB) in Acetonitrile - Substrate B (CFNTB) in Acetonitrile - Piperidine in Acetonitrile setup Spectrophotometer Setup - Set to λmax of product (e.g., ~340-380 nm) - Thermostat cuvette holder to 25.0 °C prep->setup runA Kinetic Run: Substrate A 1. Pipette Piperidine solution into cuvette. 2. Add Substrate A solution, mix rapidly. 3. Start absorbance vs. time measurement. setup->runA runB Kinetic Run: Substrate B 1. Pipette Piperidine solution into cuvette. 2. Add Substrate B solution, mix rapidly. 3. Start absorbance vs. time measurement. setup->runB analysis Data Analysis - Plot ln(A∞ - At) vs. time for each run. - Calculate pseudo-first-order rate constant (k_obs) from the slope. runA->analysis runB->analysis comparison Rate Constant Comparison - Calculate second-order rate constant (k₂) = k_obs / [Piperidine] - Compare k₂ values for Substrate A and B. analysis->comparison

Caption: Workflow for Comparative Kinetic Analysis.
Methodology

1. Reagents and Solutions:

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

  • Piperidine (distilled)

  • Acetonitrile (HPLC grade)

  • Prepare stock solutions:

    • 0.01 M CDNB in acetonitrile.

    • 0.01 M 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene in acetonitrile.

    • 1.0 M Piperidine in acetonitrile.

2. Instrumentation:

  • UV-Vis spectrophotometer with a thermostatted cuvette holder.

  • 1 cm path length quartz cuvettes.

  • Stopwatch and micropipettes.

3. Kinetic Measurement Procedure:

  • Set the spectrophotometer to monitor the wavelength of maximum absorbance (λ_max) for the expected N-arylpiperidine product. (This should be determined beforehand by running a full spectrum of a completed reaction mixture).

  • Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).

  • To a cuvette, add 2.90 mL of acetonitrile and 0.05 mL of the 1.0 M piperidine stock solution. Mix and allow to thermally equilibrate.

  • Initiate the reaction by rapidly injecting 0.05 mL of the 0.01 M aryl chloride stock solution (either CDNB or the fluorinated analog), mix the cuvette by inversion, and immediately begin recording absorbance as a function of time for at least 3 half-lives.

  • After the reaction is complete (no further change in absorbance), record the final absorbance value (A_∞).

  • Repeat the experiment at least three times for each substrate.

4. Data Analysis:

  • The reaction follows pseudo-first-order kinetics due to the large excess of piperidine.

  • The pseudo-first-order rate constant (k_obs) is determined from the slope of the line by plotting ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t. The slope of this plot is -k_obs.

  • The second-order rate constant (k₂) is then calculated using the equation: k₂ = k_obs / [Piperidine] .

  • The calculated k₂ values for the two substrates provide a quantitative comparison of their reactivity under identical conditions.

Conclusion

A thorough analysis of the electronic properties of 1-chloro-2,4-dinitrobenzene and 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene leads to a firm prediction: 1-chloro-2,4-dinitrobenzene (CDNB) will exhibit significantly higher reactivity in nucleophilic aromatic substitution reactions.

This heightened reactivity is a direct consequence of the superior ability of an ortho-nitro group, compared to an ortho-fluoro group, to stabilize the anionic Meisenheimer intermediate through resonance delocalization. The synergistic resonance and inductive effects of the ortho/para dinitro substitution pattern in CDNB provide a lower energy pathway for nucleophilic attack than the arrangement of substituents on the more complex fluorinated analogue. While the latter is a highly activated and synthetically useful molecule, its reactivity at the C1-Cl position is tempered by the less effective resonance stabilization from its ortho substituent. For synthetic applications requiring maximal electrophilic activation and rapid SNAr kinetics, CDNB remains the superior choice.

References

  • Zheng, Y. J., & Bruice, T. C. (1997). Mechanism of Nucleophilic Aromatic Substitution of 1-Chloro-2,4-dinitrobenzene by Glutathione in the Gas Phase and in Solution. Implications for the Mode of Action of Glutathione S-Transferases. Journal of the American Chemical Society, 119(4), 813-820. [Link]

  • International Chemical Safety Cards (ICSC). (2015). 1-CHLORO-2,4-DINITROBENZENE. ICSC 0416. [Link]

  • Martinez, R. D., et al. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431. [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrochlorobenzene. [Link]

  • Zingaretti, L., et al. (2003). Kinetics and mechanism for the reaction of 1-chloro-2,4-dinitrobenzene with n-butylamine and piperidine in AOT/n-hexane/water reverse micelles. Arkivoc, 2003(11), 189-200. [Link]

  • Hossan, M. S., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • StackExchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link]

  • Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]

  • Vdovin, V. S., et al. (2010). Nucleophilic substitution of the nitro group, fluorine and chlorine in aromatic compounds. Russian Chemical Reviews, 79(6), 495-525. [Link]

Sources

Comparative

19F NMR structural validation of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene derivatives

Title: 19F NMR Structural Validation of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene Derivatives: A Comparative Guide Executive Summary As a Senior Application Scientist specializing in fluorinated active pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 19F NMR Structural Validation of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene Derivatives: A Comparative Guide

Executive Summary

As a Senior Application Scientist specializing in fluorinated active pharmaceutical ingredients (APIs) and agrochemicals, I frequently navigate the analytical challenges posed by highly functionalized aromatic systems. The scaffold 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a quintessential example of a sterically encumbered, electron-deficient building block. Validating the regiochemistry and structural integrity of its derivatives requires an analytical modality that can resolve subtle changes in the electronic microenvironment without being confounded by overlapping signals.

While 1 H and 13 C NMR are foundational, the lack of protons on this highly substituted ring and the complex carbon-fluorine spin-spin couplings ( JCF​ ) often render standard 1D spectra ambiguous. Here, 19 F Nuclear Magnetic Resonance ( 19 F NMR) emerges as the gold standard. With a spin of 1/2, 100% natural abundance, and a gyromagnetic ratio approximately 94% that of 1 H, 19 F NMR provides exceptional sensitivity and a massive chemical shift dispersion (>300 ppm) .

This guide objectively compares high-field 19 F NMR against alternative benchtop and orthogonal modalities, providing a field-proven, self-validating experimental workflow for the precise structural assignment of these complex derivatives.

Mechanistic Grounding: The Causality of 19 F Chemical Shifts

In the target scaffold, there are two distinct fluorine environments, each governed by specific electronic and steric rules:

  • The Trifluoromethoxy Group (-OCF 3​ ): The oxygen atom acts as an electronic buffer, partially insulating the fluorine atoms from the aromatic ring's π -system. Consequently, the -OCF 3​ group typically resonates as a sharp, intense singlet near -58.0 ppm .

  • The Aromatic Fluorine (Ar-F): Positioned at C2, this nucleus is highly sensitive to the inductive and resonance effects of the ortho-chloro and meta-nitro groups. It typically resonates between -110 and -120 ppm. Because it is ortho to the C3 proton and meta to the C6 proton, it will exhibit distinct scalar coupling ( 3JHF​ and 4JHF​ ), appearing as a multiplet (often a doublet of doublets) unless 1 H-decoupled .

G Core 1-Chloro-2-fluoro-4-nitro- 5-(trifluoromethoxy)benzene OCF3 -OCF3 Group Shift: ~ -58 ppm Integration: 3F Core->OCF3 ArF Aromatic -F Shift: ~ -115 ppm Integration: 1F Core->ArF Sub1 Electron Withdrawing (-NO2) Induces Downfield Shift Sub1->OCF3 Sub1->ArF Sub2 Steric/Anisotropic (-Cl) Alters Local Magnetic Field Sub2->ArF

Caption: Substituent electronic and steric effects governing 19F chemical shift dispersion.

Comparative Analysis of Analytical Modalities

When selecting an analytical platform for structural validation, researchers must balance resolution, sensitivity, and throughput. Table 1 compares the performance of High-Field 19 F NMR with Benchtop 19 F NMR and 13 C NMR for this specific scaffold.

Feature / ModalityHigh-Field 19 F NMR (400-600 MHz)Benchtop 19 F NMR (60-80 MHz) 13 C{ 19 F} NMR (Orthogonal)
Resolution (Dispersion) Exceptional. Baseline separation of all F environments. Resolves fine JHF​ couplings.Moderate. Sufficient for -OCF 3​ vs Ar-F, but fine multiplet structures may overlap.High. Resolves carbon backbone, but complex due to C-F splitting.
Sensitivity High. Requires <5 mg of sample for rapid 1D acquisition.Moderate. Requires highly concentrated samples (>20 mg).Low. 1.1% natural abundance of 13 C necessitates overnight runs.
Quantitative Accuracy Absolute. With proper T1​ delays, integration perfectly matches the 3:1 F ratio.Good. Reliable for bulk purity, but signal-to-noise limits trace impurity detection.Poor. NOE enhancements and long T1​ times heavily skew carbon integration.
Throughput / Cost Medium. High capital cost, but rapid per-sample scan time (<5 mins).High. Low capital cost, point-of-need deployment directly in the fume hood.Low. High capital cost, low throughput due to long acquisition times.

Verdict: While Benchtop NMR is excellent for in-process reaction monitoring, High-Field 19 F NMR remains the non-negotiable standard for final structural validation, isomer differentiation, and publication-quality quantitative analysis (qNMR).

Self-Validating Experimental Protocol: Quantitative 19 F NMR (qNMR)

To ensure absolute trustworthiness in your structural assignment, you must treat the NMR experiment as a self-validating system. The most common error in 19 F qNMR is the under-integration of the -OCF 3​ group due to its exceptionally long longitudinal relaxation time ( T1​ ). The following protocol guarantees quantitative causality.

Step 1: Sample Preparation with Internal Standard

  • Accurately weigh 15.0 mg of the 1-chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene derivative.

  • Add a precise molar equivalent of an internal standard, such as α,α,α -Trifluorotoluene (resonates at -63.7 ppm, avoiding overlap with the analyte).

  • Dissolve in 0.6 mL of CDCl 3​ and transfer to a high-quality 5 mm NMR tube.

Step 2: T1​ Relaxation Measurement (Inversion-Recovery) Causality: Fluorine nuclei in isolated environments (like -OCF 3​ ) lack nearby protons for dipole-dipole relaxation, leading to T1​ times that can easily exceed 3 to 5 seconds.

  • Execute an inversion-recovery pulse sequence (t1ir on Bruker systems): 180∘−τ−90∘−Acquire .

  • Array the delay time ( τ ) from 0.1 s to 15 s.

  • Calculate the longest T1​ in the molecule (which will be the -OCF 3​ group).

Step 3: High-Fidelity 1D 19 F Acquisition

  • Pulse Angle: Use a 30∘ or 90∘ excitation pulse.

  • Relaxation Delay (D1): Set D1 to ≥5×T1​ (often 15-25 seconds). Why? This ensures >99.3% recovery of bulk longitudinal magnetization before the next pulse, guaranteeing that the integration mathematically reflects the true 3:1 ratio of -OCF 3​ to Ar-F.

  • Decoupling: Apply inverse-gated 1 H decoupling (ig sequence). Why? Continuous proton decoupling induces the Nuclear Overhauser Effect (NOE), which artificially inflates the Ar-F signal relative to the -OCF 3​ signal. Inverse-gated decoupling removes proton splitting for cleaner singlets while strictly suppressing NOE.

  • Acquisition: Collect 16-64 transients to achieve a Signal-to-Noise Ratio (SNR) > 250:1.

G N1 1. Sample Preparation (Analyte + CDCl3 + Internal Std) N2 2. Probe Tuning & Matching (Optimize 19F Resonance) N1->N2 N3 3. T1 Relaxation Measurement (Inversion-Recovery Sequence) N2->N3 N4 4. 1D 19F Acquisition (D1 > 5xT1, Inverse-Gated Decoupling) N3->N4 N5 5. Data Processing (Zero-Filling, Apodization, qNMR Integration) N4->N5

Caption: Quantitative 19F NMR (qNMR) workflow ensuring complete relaxation for accurate integration.

Step 4: Data Processing and Validation Upon acquisition, apply a 0.3 Hz exponential line broadening (LB) function to enhance SNR without sacrificing resolution. Phase and baseline correct the spectrum manually. When integrated against the internal standard, the -OCF 3​ peak (~ -58 ppm) must integrate to exactly 3.00, and the Ar-F peak (~ -115 ppm) must integrate to 1.00. Any deviation >2% indicates incomplete relaxation or an underlying structural isomer (e.g., unintended migration of the -OCF 3​ group during synthesis), immediately flagging the batch for further multidimensional NMR analysis.

References

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Center for Biotechnology Information (NCBI).[Link]

  • New Frontiers and Developing Applications in 19F NMR. National Center for Biotechnology Information (NCBI).[Link]

  • 19F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry.[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Guide to the Proper Disposal of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

This document provides a detailed protocol for the safe handling and disposal of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (CAS No. Not Found).

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (CAS No. Not Found). As a complex halogenated nitroaromatic compound, its management requires a cautious and informed approach. This guide is structured to provide clarity on the inherent hazards, based on chemical analogy, and to establish a clear, step-by-step procedure for its disposal, ensuring the safety of laboratory personnel and environmental integrity.

Immediate Safety Directive: Core Principles

Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, all handling and disposal procedures must be predicated on a conservative assessment of risk derived from its constituent functional groups. The fundamental principle is to treat this compound as a highly hazardous material.

  • NEVER dispose of this chemical or its containers down the drain or in general waste.[1][2]

  • ALWAYS handle this compound wearing appropriate Personal Protective Equipment (PPE).

  • IMMEDIATELY segregate waste containing this compound into a dedicated, labeled hazardous waste container.[3]

  • CONSULT your institution's Environmental Health and Safety (EHS) department for final disposal procedures, as they will have specific protocols and licensed waste contractors.[2][3]

Hazard Profile by Chemical Analogy

The hazard profile for 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is inferred from data on structurally similar halogenated nitroaromatic and trifluoromethoxy-substituted compounds. The electron-withdrawing nature of the nitro group, combined with the stability of the halogenated benzene ring, suggests significant toxicity and environmental persistence.[4]

Structural Component Associated Hazard Rationale & Supporting Compounds
Chloronitrobenzene Moiety Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Suspected Carcinogenicity & Mutagenicity, Organ Damage (prolonged exposure), Aquatic Toxicity.[3][5][6][7]Structurally related compounds like 1-Chloro-4-nitrobenzene and 1-Chloro-2-nitrobenzene are classified as toxic, irritants, and environmentally hazardous.[3][5][6] The nitroaromatic class itself is known for toxicity and resistance to biodegradation.[4]
Fluorinated Groups (F, OCF₃) Potential for Environmental Persistence, Hazardous Decomposition Products (HF).The carbon-fluorine bond is exceptionally strong. Upon high-temperature incineration, these groups will decompose to form highly corrosive and toxic hydrogen fluoride (HF) gas, necessitating specialized flue-gas scrubbing.[8][9]
Overall Structure Halogenated Organic WasteAs a chlorinated and fluorinated compound, it must be classified as halogenated waste.[3][10] Co-disposal with non-halogenated waste streams is prohibited as it complicates the incineration process and can lead to the formation of toxic byproducts like dioxins.[11][12]

Predicted GHS Hazard Classifications: Based on the analysis of related substances, the following classifications should be assumed:

  • Acute Toxicity (Oral, Dermal, Inhalation)[9][13][14]

  • Skin Irritation[1][9][13][14]

  • Serious Eye Irritation[1][9][13][14]

  • Specific Target Organ Toxicity (Single and Repeated Exposure)[5][13][14]

  • Hazardous to the Aquatic Environment (Acute and Chronic)[5][6]

Required Personal Protective Equipment (PPE)

A stringent PPE protocol is mandatory to prevent exposure during handling and waste segregation.

  • Hand Protection: Wear double-layered chemically resistant gloves (e.g., a nitrile base glove with a Viton or butyl rubber outer glove). Nitrile alone provides poor protection against many halogenated solvents.[10]

  • Eye/Face Protection: Use chemical splash goggles and a face shield.[14]

  • Body Protection: A fully buttoned, chemical-resistant lab coat is required. For transfers of large quantities or in case of a spill, a chemical-resistant apron is also necessary.[10]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[5][10]

On-Site Waste Management: A Step-by-Step Protocol

This protocol outlines the procedure from the point of waste generation to its readiness for collection by EHS professionals.

Step 1: Waste Segregation Isolate all waste streams containing 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solutions containing the compound.

  • Rinsate from contaminated glassware.

Causality: This compound is a halogenated organic. It MUST be collected in a container specifically designated for "Halogenated Organic Waste."[3][10] Mixing with non-halogenated waste streams is a common and dangerous error that complicates disposal and can increase costs significantly.[3]

Step 2: Container Selection Use a chemically compatible waste container, typically provided by your EHS department. A high-density polyethylene (HDPE) or glass container is generally suitable. Ensure the container has a secure, vapor-tight screw cap.[10]

Step 3: Labeling Proper labeling is a critical, non-negotiable step for safety and regulatory compliance. The label must include:

  • The words "HAZARDOUS WASTE ".[3]

  • The full chemical name: "1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene ".

  • An accurate estimation of the concentration and volume.

  • The accumulation start date.

  • Appropriate hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[3]

Step 4: Accumulation and Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be:

  • Under the direct control of laboratory personnel.[3]

  • In a well-ventilated location, such as within a fume hood or a ventilated cabinet.[3]

  • Equipped with secondary containment (e.g., a larger, chemically-resistant bin) to contain any potential leaks.[3]

  • Away from incompatible materials (see Section 5).[9][14]

Step 5: Arranging for Disposal Once the container is full or has been in accumulation for the maximum time allowed by institutional policy (often 90 days), contact your EHS department to schedule a pickup. Do not attempt to dispose of the material yourself.

WasteDisposalWorkflow cluster_Lab Laboratory Operations cluster_EHS EHS & Professional Disposal Generate Waste Generation (e.g., unused chemical, contaminated labware) Segregate Step 1: Segregate Waste (Isolate from non-halogenated streams) Generate->Segregate Crucial First Step Container Step 2 & 3: Select & Label Container ('Halogenated Organic Waste', Full Chemical Name, Hazards) Segregate->Container Prevent Cross-Contamination Store Step 4: Store in Satellite Accumulation Area (Secondary Containment, Ventilated) Container->Store Ensure Safe On-site Storage EHS Step 5: Contact EHS for Pickup Store->EHS Initiate Formal Disposal Process Incinerate Final Disposal: High-Temperature Incineration (with Flue Gas Scrubbing) EHS->Incinerate Managed by Licensed Contractor

Caption: On-site waste management and disposal workflow.

Chemical Incompatibility

To prevent dangerous reactions within the waste container, do not mix this compound with the following:

  • Strong Oxidizing Agents: May lead to violent reactions.[9][14]

  • Strong Bases: Can cause decomposition or reaction.[14][15]

  • Combustible and Reducing Materials: As a nitroaromatic, it may react exothermically.[7]

Recommended Final Disposal Methodology

The industry-standard and environmentally required method for destroying halogenated nitroaromatic compounds is high-temperature incineration in a specialized hazardous waste facility.[3][6][8][16]

Why Incineration is Essential:

  • Thermal Destruction: Temperatures typically exceeding 1,800°F (982°C) are required to break the stable aromatic ring and the strong carbon-halogen bonds, ensuring complete destruction of the toxic organic molecule.[3]

  • Emission Control: Licensed incinerators are equipped with sophisticated air pollution control systems, including scrubbers.[1] These are critical for neutralizing and capturing the hazardous acidic gases (HCl and HF) that are generated from the combustion of this compound.[8][9]

MolecularHazards cluster_Hazards Mol 1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene Nitro Nitro Group (NO₂) - Acute Toxicity - Environmental Hazard Mol->Nitro Chloro Chlorine (Cl) - Halogenated Waste Stream - Forms HCl on Combustion Mol->Chloro Fluoro Fluorine (F, OCF₃) - Halogenated Waste Stream - Forms HF on Combustion - Environmental Persistence Mol->Fluoro Aromatic Aromatic Ring - Recalcitrant to Biodegradation - Requires High Temp. Destruction Mol->Aromatic

Caption: Key molecular features and their associated disposal hazards.

Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Although the compound itself may not be highly flammable, solvents used with it may be.

  • Don PPE: Wear the full PPE ensemble described in Section 3.

  • Contain Spill: For solid spills, carefully sweep or scoop the material into a waste container, avoiding dust generation.[14] For liquid spills, use a non-combustible absorbent material like vermiculite or sand to contain the spill.[2] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Place all contaminated absorbent and cleaning materials into the designated "Halogenated Organic Waste" container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the incident to your supervisor and EHS department.

References

  • NextSDS. (n.d.). 1-chloro-2-fluoro-4-nitro-5-(trifluoromethyl)benzene.
  • Benchchem. (2025). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Chloro-4-fluoro-2-nitrobenzene.
  • PF Online. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • ECHA CHEM. (2023). 1-(Chlorodifluoromethoxy)-4-nitrobenzene.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - 1-chloro-2-nitrobenzene.
  • Oxford Lab Fine Chem. (n.d.). MATERIAL SAFETY DATA SHEET - PARA CHLORO NITRO BENZENE.
  • EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • Fisher Scientific. (2013). SAFETY DATA SHEET - 4-Chloro-2-fluoro-1-nitrobenzene.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - (Trifluoromethoxy)benzene.
  • MilliporeSigma. (2025). SAFETY DATA SHEET - (Trifluoromethoxy)benzene.
  • ECHEMI. (n.d.). 2-(Trifluoromethoxy)fluorobenzene SDS, 2106-18-5 Safety Data Sheets.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Chloro-5-nitrobenzotrifluoride.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

  • Washington State University. (n.d.). Halogenated Solvents Safety Program.
  • U.S. Government Publishing Office. (2023). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • INCHEM. (2021). ICSC 0028 - 1-CHLORO-2-NITROBENZENE.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
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